molecular formula C16H17ClN2OS B606924 Dacemazine hydrochloride CAS No. 25384-29-6

Dacemazine hydrochloride

Numéro de catalogue: B606924
Numéro CAS: 25384-29-6
Poids moléculaire: 320.8 g/mol
Clé InChI: AZYRYQJAXSKKEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Dacemazine (INN, also known as Ahistan and Histantine) is a phenothiazine derivative which acts as an histamine antagonist at the H1 subtype. A combination of dacemazine and di-tert-butylnaphthalenesulfonate has been studied as an antispasmodic and antitussive under the trade name Codopectyl.It was also assessed as a possible anticancer drug.

Propriétés

Numéro CAS

25384-29-6

Formule moléculaire

C16H17ClN2OS

Poids moléculaire

320.8 g/mol

Nom IUPAC

2-(dimethylamino)-1-phenothiazin-10-ylethanone;hydrochloride

InChI

InChI=1S/C16H16N2OS.ClH/c1-17(2)11-16(19)18-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)18;/h3-10H,11H2,1-2H3;1H

Clé InChI

AZYRYQJAXSKKEK-UHFFFAOYSA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Dacemazine hydrochloride;  Dacemazine HCl;  Ahistan HCl;  UNII-DK78VKA001;  Histantine HCl; 

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of Action of Dacemazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine hydrochloride, a phenothiazine (B1677639) derivative, is classified as a first-generation H1 histamine (B1213489) antagonist.[1] While specific quantitative data on its receptor binding profile is limited in publicly accessible literature, its mechanism of action can be thoroughly understood by examining its primary pharmacological target, the histamine H1 receptor, and the well-documented polypharmacology of the phenothiazine chemical class. This guide elucidates the core mechanism of action of dacemazine, its potential off-target effects, and the downstream signaling pathways it modulates.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

Dacemazine's principal mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][2] In allergic and inflammatory responses, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types to elicit physiological effects. Dacemazine, by binding to the H1 receptor, prevents histamine from activating its downstream signaling cascade.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, the following signaling cascade is initiated:

  • Gq/11 Activation: The activated Gq/11 protein stimulates the enzyme phospholipase C (PLC).

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Cellular Response: Activated PKC and elevated intracellular Ca2+ levels lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.

Dacemazine, as a competitive antagonist, binds to the H1 receptor but does not elicit this signaling cascade. By occupying the receptor's binding site, it blocks histamine's access and thereby inhibits the entire downstream pathway, mitigating the symptoms of allergic reactions.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Dacemazine Dacemazine (Antagonist) Dacemazine->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response Leads to Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of This compound Add_Components Add to 96-well plate: 1. Dacemazine (or controls) 2. [³H]mepyramine 3. H1 Receptor Membranes Prep_Compound->Add_Components Prep_Reagents Prepare assay reagents (Radioligand, Membranes, Buffers) Prep_Reagents->Add_Components Incubate Incubate to reach equilibrium Add_Components->Incubate Filter Rapid filtration to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Count radioactivity Wash->Count Calculate_IC50 Determine IC50 from dose-response curve Count->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

References

Chemical and physical properties of Dacemazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine hydrochloride, a phenothiazine (B1677639) derivative, is recognized for its role as a histamine (B1213489) H1 receptor antagonist. This document provides a comprehensive overview of its chemical and physical properties, alongside an exploration of its pharmacological mechanism of action. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and presents a generalized framework for its synthesis, potential signaling pathways, and analytical characterization based on its classification as a phenothiazine antihistamine.

Chemical and Physical Properties

This compound is the hydrochloride salt of Dacemazine. Key identifying and physical properties are summarized in the table below. It is important to note that while some general properties are known, specific quantitative data such as melting point, pKa, and detailed solubility profiles are not widely reported.

PropertyValueSource
IUPAC Name 10-(N,N-Dimethylglycyl)phenothiazine hydrochloride[1]
Synonyms Ahistan hydrochloride, Histantine HCl[1]
CAS Number 25384-29-6[1]
Chemical Formula C₁₆H₁₇ClN₂OS[1]
Molecular Weight 320.84 g/mol [1]
Appearance Not specified in available literature. Phenothiazine derivatives are typically crystalline solids.
Solubility Reported as <1 mg/mL. Specific solvents not detailed.[2]
Purity Commercially available with a purity of ≥98%.[2]
Storage Store at room temperature.[3]

Synthesis and Purification

General Synthesis Scheme

The synthesis of Dacemazine typically proceeds as follows:

  • Acylation of Phenothiazine: Phenothiazine is reacted with chloroacetyl chloride to form 10-(chloroacetyl)phenothiazine.

  • Amination: The resulting intermediate is then treated with dimethylamine (B145610) to yield Dacemazine. The free base can then be converted to the hydrochloride salt.

Experimental Workflow: A Generalized Protocol

The following represents a generalized experimental workflow for the synthesis of Dacemazine, based on the known chemical reactions.

G Generalized Synthesis Workflow for Dacemazine cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation & Purification A Phenothiazine C Reaction Vessel (Inert Solvent, e.g., Toluene) A->C B Chloroacetyl Chloride B->C D 10-(Chloroacetyl)phenothiazine (Intermediate) C->D Stirring, Heat F Reaction Vessel D->F E Dimethylamine E->F G Dacemazine (Free Base) F->G Stirring H HCl in Ether G->H Precipitation I Purification (e.g., Recrystallization) H->I J This compound I->J

Caption: Generalized workflow for the synthesis of this compound.

Purification

Purification of the final product would typically involve standard laboratory techniques such as recrystallization from a suitable solvent system to obtain this compound of high purity. The choice of solvent would need to be determined experimentally.

Pharmacological Properties and Mechanism of Action

This compound is classified as a first-generation H1 histamine antagonist.[3] Its primary mechanism of action is the competitive antagonism of histamine at H1 receptors.[3]

Signaling Pathway of H1 Histamine Receptor Antagonism

As a competitive antagonist, Dacemazine binds to the H1 receptor but does not activate it, thereby blocking the binding of histamine and the subsequent downstream signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling pathway leading to the characteristic allergic response.

The following diagram illustrates the generalized signaling pathway of the H1 histamine receptor and the inhibitory effect of an antagonist like Dacemazine.

G Generalized H1 Histamine Receptor Signaling Pathway cluster_0 Cell Membrane H1R H1 Receptor Gq Gq Protein H1R->Gq Activates Histamine Histamine Histamine->H1R Binds & Activates Dacemazine Dacemazine Dacemazine->H1R Binds & Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., Inflammation, Vasodilation) Ca2->Allergic_Response PKC->Allergic_Response

Caption: Generalized H1 histamine receptor signaling and antagonism by Dacemazine.

Potential for Other Receptor Interactions

Phenothiazine derivatives are known to interact with other receptors in addition to histamine H1 receptors. These can include dopamine, serotonin, and muscarinic acetylcholine (B1216132) receptors. The extent to which this compound interacts with these other receptors has not been specifically elucidated in the available literature but could contribute to its overall pharmacological profile.

Analytical Methods

A comprehensive analytical characterization of this compound would involve a suite of standard spectroscopic and chromatographic techniques. While specific spectral data for this compound is not publicly available, the following methods would be employed for its analysis.

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) To determine purity and quantify the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure and identify impurities.
Infrared (IR) Spectroscopy To identify functional groups present in the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy To determine the wavelength of maximum absorbance, which can be used for quantification.

Conclusion

This compound is a phenothiazine-based H1 histamine antagonist with potential therapeutic applications. This guide has summarized its known chemical and physical properties and outlined a generalized framework for its synthesis and mechanism of action. It is evident that there is a scarcity of detailed, publicly available experimental data for this compound. Further research is warranted to fully characterize its physicochemical properties, refine its synthesis and purification protocols, and elucidate its complete pharmacological profile, including its specificity for the H1 receptor and potential off-target effects. Such studies would be invaluable for any future drug development efforts involving this compound.

References

Dacemazine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine (B1669749) hydrochloride, a phenothiazine (B1677639) derivative, has been recognized primarily for its role as a first-generation H1 histamine (B1213489) antagonist. First synthesized in the mid-20th century, its therapeutic applications have been explored, including its use in combination formulations for antispasmodic and antitussive effects. More recently, the broader class of phenothiazines has garnered significant interest for its potential anticancer activities, prompting a re-evaluation of compounds like Dacemazine hydrochloride. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, mechanism of action as an H1 antagonist, and the putative signaling pathways involved in the anticancer effects of the broader phenothiazine class. This document synthesizes available data and presents representative experimental protocols and visualizations to serve as a resource for researchers in pharmacology and drug development.

Introduction

Dacemazine, also known as Ahistan or Histantine, is a phenothiazine derivative first described in 1951.[1] As a member of the first-generation antihistamines, it acts as a competitive antagonist at the H1 histamine receptor.[1][2] While it was never marketed as a standalone drug, a combination of dacemazine and di-tert-butylnaphthalenesulfonate was sold under the trade name Codopectyl as an antispasmodic and antitussive.[1] Beyond its antihistaminic properties, Dacemazine has been evaluated for its potential as an anticancer agent, a field of growing interest for many phenothiazine derivatives.[1][3] This guide aims to provide a comprehensive technical overview of this compound for the scientific community.

Chemical and Physical Properties

This compound is the hydrochloride salt of Dacemazine. Its chemical structure is characterized by a phenothiazine core with a dimethylaminoacetyl group attached to the nitrogen atom of the central ring.

PropertyValueSource
IUPAC Name 2-(dimethylamino)-1-phenothiazin-10-ylethanone hydrochloride[1]
Synonyms Dacemazine HCl, Ahistan HCl, Histantine HCl[2]
CAS Number 25384-29-6[2]
Molecular Formula C16H17ClN2OS[2]
Molecular Weight 320.84 g/mol [2]
Appearance White to faint yellow crystalline powder[1]
Solubility Freely soluble in water and soluble in alcohol[1]

Synthesis of Dacemazine

The synthesis of Dacemazine involves a two-step process starting from phenothiazine.[1]

Synthesis Workflow

phenothiazine Phenothiazine intermediate 10-(Chloroacetyl)-phenothiazine phenothiazine->intermediate Amide Formation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate dacemazine Dacemazine intermediate->dacemazine Displacement Reaction dimethylamine (B145610) Dimethylamine dimethylamine->dacemazine

A simplified workflow for the synthesis of Dacemazine.
Experimental Protocol: Synthesis of Dacemazine

The following is a representative protocol based on the described synthesis of Dacemazine.[1]

Step 1: Amide formation to produce 10-(Chloroacetyl)-phenothiazine

  • Dissolve phenothiazine in a suitable anhydrous solvent (e.g., benzene (B151609) or toluene) in a reaction flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add chloroacetyl chloride to the solution while stirring.

  • After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 10-(Chloroacetyl)-phenothiazine can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Displacement of chlorine with dimethylamine to form Dacemazine

  • Dissolve the purified 10-(Chloroacetyl)-phenothiazine in a suitable solvent (e.g., ethanol).

  • Add an excess of dimethylamine (as a solution in a suitable solvent or as a gas bubbled through the solution).

  • Heat the mixture in a sealed reaction vessel or under reflux for several hours.

  • After the reaction is complete, cool the mixture and remove the solvent.

  • The crude Dacemazine can be purified by recrystallization or column chromatography. To obtain this compound, the free base is dissolved in a suitable solvent (e.g., ether) and treated with a solution of hydrogen chloride in the same or another suitable solvent. The resulting precipitate is then collected and dried.

Mechanism of Action

H1 Histamine Receptor Antagonism

This compound's primary mechanism of action is as a competitive antagonist of the histamine H1 receptor.[1] Histamine is a key mediator in allergic reactions, and by blocking its binding to H1 receptors, Dacemazine can mitigate symptoms such as itching, vasodilation, and increased vascular permeability.

Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_11 Gq/11 H1R->Gq_11 Activates Dacemazine Dacemazine Hydrochloride Dacemazine->H1R Blocks PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Signaling pathway of the H1 histamine receptor and its inhibition by Dacemazine.
Potential Anticancer Activity of Phenothiazines

While specific data for Dacemazine is limited, the broader class of phenothiazines has demonstrated anticancer properties through various mechanisms. These include the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Phenothiazines Phenothiazines (e.g., Dacemazine) Phenothiazines->PI3K Inhibits Akt Akt Phenothiazines->Akt Inhibits ERK ERK Phenothiazines->ERK Inhibits Apoptosis Apoptosis Phenothiazines->Apoptosis Induces PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation

General signaling pathways implicated in the anticancer effects of phenothiazines.

Experimental Data and Protocols

Comparative Anticancer Activity of Phenothiazine Derivatives

The following table shows the IC50 values of some novel phenothiazine derivatives against different cancer cell lines, providing a benchmark for potential anticancer activity.

CompoundCell LineIC50 (µM)
Thioridazine A549 (Lung)12.5
MCF-7 (Breast)10.2
Fluphenazine U87 (Glioblastoma)8.7
PC-3 (Prostate)11.4
Chlorpromazine HeLa (Cervical)15.3
HT-29 (Colon)18.1

Note: These values are for comparative purposes and were not obtained for this compound.

Experimental Protocol: Histamine H1 Receptor Binding Assay

This protocol describes a standard competitive radioligand binding assay to determine the affinity of a test compound for the H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine.

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, [³H]-mepyramine (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known H1 antagonist (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549).

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Conclusion

This compound is a phenothiazine derivative with a primary, well-established role as an H1 histamine antagonist. While its clinical use has been limited, the growing interest in repurposing phenothiazines for cancer therapy suggests that Dacemazine and related compounds may warrant further investigation. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanisms of action. The included representative protocols and comparative data serve as a valuable resource for researchers aiming to explore the pharmacological potential of this compound in greater detail. Further studies are needed to elucidate its specific anticancer activity and to obtain quantitative pharmacological data.

References

Investigating the H1 Histamine Antagonist Activity of Dacemazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dacemazine hydrochloride is a phenothiazine (B1677639) derivative with known H1 histamine (B1213489) antagonist properties.[1][2][3] Histamine H1 receptors are G-protein coupled receptors (GPCRs) that play a crucial role in allergic and inflammatory responses.[4][5] Antagonism of the H1 receptor is a key mechanism for the therapeutic action of antihistamines in conditions such as allergic rhinitis and urticaria.[5] This guide outlines the core in vitro experimental protocols used to characterize the H1 histamine antagonist activity of a compound like this compound.

H1 Histamine Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G-proteins.[4][5] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with H1 receptor activation.[5]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates Response Cellular Response PKC->Response Leads to

Figure 1: H1 Histamine Receptor Signaling Pathway.

Quantitative Data on H1 Histamine Antagonist Activity

The following tables summarize the types of quantitative data typically generated to characterize an H1 histamine antagonist.

Table 1: H1 Receptor Binding Affinity of a Representative H1 Antagonist

ParameterValueRadioligandCell Line
Ki (nM)1.5[3H]-PyrilamineHEK293
Kd (nM)2.0[3H]-PyrilamineCHO

Table 2: In Vitro Potency and Efficacy of a Representative H1 Antagonist

AssayParameterValueCell Line
Calcium MobilizationIC50 (nM)15HEK293-H1R
Phosphoinositide TurnoverEC50 (nM)25CHO-H1R
Efficacy (% Inhibition)100%-HEK293-H1R

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the H1 histamine receptor through competition with a radiolabeled ligand.

Materials:

  • Membranes: Membranes prepared from cells stably expressing the human H1 histamine receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Pyrilamine (a commonly used H1 antagonist radioligand).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, [3H]-Pyrilamine at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of a known non-radiolabeled H1 antagonist (for non-specific binding), or the serial dilutions of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization, providing a measure of its functional potency (IC50).

Materials:

  • Cells: A cell line stably expressing the human H1 histamine receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Histamine.

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent plate reader.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of this compound to the wells and incubate for a predetermined time.

  • Place the plate in a fluorescent plate reader and initiate reading.

  • After establishing a baseline fluorescence, add a concentration of histamine that elicits a submaximal response (e.g., EC80).

  • Continue to monitor the fluorescence to measure the change in intracellular calcium concentration.

  • The inhibitory effect of this compound is determined by the reduction in the histamine-induced fluorescence signal.

  • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the H1 antagonist activity of a test compound.

Experimental_Workflow cluster_affinity Binding Affinity cluster_potency Functional Potency cluster_efficacy Efficacy Binding_Assay Radioligand Binding Assay Ki_Kd Determine Ki and Kd Binding_Assay->Ki_Kd Functional_Assay Calcium Mobilization Assay IC50 Determine IC50 Functional_Assay->IC50 Efficacy_Assay Maximal Inhibition Assay Percent_Inhibition Determine % Inhibition Efficacy_Assay->Percent_Inhibition Test_Compound Test Compound (this compound) Test_Compound->Binding_Assay Test_Compound->Functional_Assay Test_Compound->Efficacy_Assay

Figure 2: Experimental Workflow for H1 Antagonist Characterization.

References

Preliminary Studies on the Anticancer Potential of Dacemazine Hydrochloride: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature available in the public domain regarding the specific anticancer properties of Dacemazine hydrochloride is exceptionally limited. Early indications of its evaluation as an anticancer agent exist, but comprehensive modern studies detailing its mechanism of action, quantitative efficacy, and specific signaling pathways are not readily accessible. This guide summarizes the available information on this compound and provides a broader overview of the anticancer potential of its chemical class, the phenothiazines, to offer a contextual understanding for researchers.

Introduction to this compound

This compound, also known by the synonym Ahistan hydrochloride, is a phenothiazine (B1677639) derivative.[1][2] Its primary established pharmacological role is as an H1 histamine (B1213489) antagonist.[1][2] While its main therapeutic applications have been outside of oncology, it has been noted in chemical and pharmacological databases as having been assessed for its potential as an anticancer drug.[1][2][3]

Historical Context of Anticancer Evaluation

The earliest and most specific reference to the anticancer evaluation of Dacemazine (referred to as Ahistan) dates back to a 1952 publication by Karolyhazy et al.[2][4] The title of this study, "[The anticarcinogenic effect of dimethylaminoacetyl-phentiazide (ahistan)]," suggests an early investigation into its cancer-fighting properties.[2][4] However, this research is not available in English and its detailed findings, including experimental protocols and quantitative data, could not be retrieved for this review. The lack of subsequent, more detailed studies in accessible literature suggests that this line of research may not have been extensively pursued or that the findings were not significant enough to warrant broader investigation at the time.

The Anticancer Potential of Phenothiazines: A Class Effect

Given the scarcity of data on this compound specifically, an examination of the broader class of phenothiazine derivatives provides valuable insight into its potential, yet unconfirmed, anticancer mechanisms. Numerous studies have explored the antitumorigenic effects of other phenothiazines, such as chlorpromazine (B137089) and fluphenazine.[5][6] This research indicates that phenothiazines can impact cancer cell biology through multiple pathways.

General Mechanisms of Action for Phenothiazines:

  • Induction of Apoptosis and Cell Cycle Arrest: Phenothiazines have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines. For instance, some derivatives can arrest the cell cycle in the G0/G1 phase.[5]

  • Modulation of Key Signaling Pathways: These compounds can interfere with critical cancer-promoting signaling pathways, including the PDK1/Akt, MAPK/ERK1/2, and Akt/mTOR pathways.[5][6]

  • Inhibition of Angiogenesis: Some phenothiazines can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth, by inhibiting the production of vascular endothelial growth factor (VEGF).[5][6]

  • Disruption of Membrane Integrity: A key mechanism for some phenothiazines is the disruption of the cancer cell's plasma membrane, leading to increased permeability and eventual cell death.[6]

The anticancer efficacy of phenothiazine derivatives is often influenced by the chemical substituents on the phenothiazine ring structure.[5]

The following diagram illustrates the potential, generalized mechanisms by which phenothiazine derivatives may exert their anticancer effects, based on studies of related compounds.

Phenothiazine_Anticancer_Mechanisms cluster_cell Cancer Cell Phenothiazine Phenothiazine Derivative Membrane Plasma Membrane Disruption Phenothiazine->Membrane Angiogenesis Angiogenesis Inhibition (VEGF Inhibition) Phenothiazine->Angiogenesis Signaling Signaling Pathway Modulation (e.g., Akt/mTOR) Phenothiazine->Signaling CellDeath Cell Death Membrane->CellDeath CellCycle Cell Cycle Arrest (e.g., G0/G1 Phase) Signaling->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis Apoptosis->CellDeath

Generalized Anticancer Mechanisms of Phenothiazines.

Data Presentation and Experimental Protocols

Due to the absence of detailed published studies on the anticancer effects of this compound, it is not possible to provide structured tables of quantitative data or detailed experimental protocols for key experiments as requested. Research in this specific area would be required to generate such data.

Conclusion and Future Directions

The assertion that this compound has been evaluated for anticancer potential is present in the chemical literature. However, the foundational scientific studies to support this claim in detail are not currently available in the public domain. The single identified study from 1952 remains largely inaccessible.

For researchers and drug development professionals, this compound represents a significant information gap. While the broader class of phenothiazines shows promise and offers multiple avenues for anticancer drug development, the specific potential of this compound remains to be elucidated through modern, rigorous preclinical research. Future studies would need to focus on:

  • In vitro screening: Assessing the cytotoxic effects of this compound against a panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies: Investigating the specific molecular pathways affected by the compound, including its impact on cell cycle, apoptosis, and key signaling cascades.

  • In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in preclinical animal models.

Without such studies, any discussion of the anticancer potential of this compound remains speculative and based on the activities of related compounds.

References

Dacemazine hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine (B1669749) hydrochloride, a phenothiazine (B1677639) derivative, is a compound of interest in pharmacological research. This document provides a comprehensive technical overview of dacemazine hydrochloride, including its chemical identity, molecular structure, and known biological activities. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, with a particular focus on its dual role as an H1 histamine (B1213489) antagonist and its potential as an anticancer agent. This guide synthesizes available data on its mechanism of action and provides generalized experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is the hydrochloride salt of dacemazine. Key identifying information and molecular properties are summarized below.

PropertyValueCitation(s)
CAS Number 25384-29-6[1]
Molecular Formula C₁₆H₁₇ClN₂OS[1]
Molecular Weight 320.84 g/mol [1]
IUPAC Name 10-(N,N-Dimethylglycyl)phenothiazine hydrochloride[1]
Synonyms Ahistan hydrochloride, Histantine HCl[1]
SMILES O=C(N1C2=C(C=CC=C2)SC3=CC=CC=C13)CN(C)C.[H]Cl[1]

Molecular Structure:

The molecular structure of dacemazine features a tricyclic phenothiazine core, which is characteristic of this class of compounds. Attached to the nitrogen atom of the central ring is an N,N-dimethylglycyl group.

Mechanism of Action

This compound's biological activity is primarily attributed to two distinct mechanisms: H1 histamine receptor antagonism and potential anticancer effects.

H1 Histamine Receptor Antagonism
Anticancer Activity

The potential anticancer effects of this compound are an area of active investigation. As a phenothiazine derivative, its mechanism of action is likely multifaceted and targets various hallmarks of cancer.[1] Phenothiazines have been shown to induce apoptosis, modulate critical signaling pathways, and inhibit angiogenesis.[5][6]

Signaling Pathways Implicated in the Anticancer Effects of Phenothiazines:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Phenothiazines have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[5][6]

  • MAPK/ERK1/2 Pathway: This pathway is involved in the regulation of cell growth and differentiation. Modulation of this pathway by phenothiazines can contribute to their antitumor effects.[5][6]

Below is a generalized diagram illustrating the potential points of intervention for phenothiazine derivatives like dacemazine in key cancer-related signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors (Proliferation, Survival) mTOR->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Dacemazine Dacemazine (Phenothiazine) Dacemazine->Akt Inhibition Dacemazine->mTOR Inhibition Dacemazine->ERK Inhibition

Figure 1: Potential signaling pathway inhibition by Dacemazine.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on its known biological activities, the following are generalized methodologies that can be adapted for its study.

Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations. Remove the old media from the wells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent such as MTT, XTT, or a resazurin-based assay. Follow the manufacturer's instructions for the addition of the reagent and incubation.

  • Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

This protocol outlines a method to quantify apoptosis induced by this compound.

Objective: To determine the percentage of apoptotic and necrotic cells after treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD, according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using appropriate software.

Below is a workflow diagram for a typical apoptosis assay.

G A Seed and Treat Cells with Dacemazine HCl B Harvest Adherent and Floating Cells A->B C Wash with Cold PBS B->C D Stain with Annexin V and Propidium Iodide C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic and Necrotic Cells F->G

Figure 2: Experimental workflow for an apoptosis assay.

Summary and Future Directions

This compound is a phenothiazine derivative with established H1 histamine antagonist activity and emerging potential as an anticancer agent. Its chemical properties are well-defined, but a deeper understanding of its specific interactions with cancer-related signaling pathways is required. The generalized protocols provided herein offer a starting point for further investigation into its cytotoxic and apoptotic effects. Future research should focus on elucidating the precise molecular targets of this compound in cancer cells, conducting in vivo efficacy studies, and exploring its potential in combination therapies to enhance its therapeutic index. The collection of quantitative data from such studies will be crucial for a comprehensive evaluation of its clinical potential.

References

Navigating the Histamine Landscape: A Technical Guide to Antihistamine Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Ahistan hydrochloride" is not a recognized entity in the current scientific literature. This guide provides a comprehensive overview of the historical research and discovery of a major class of allergy medications to which it would likely belong: antihistamine hydrochlorides . The principles, experimental protocols, and data presented are based on well-documented examples from this class, such as Azelastine (B1213491) hydrochloride, to provide a relevant and technically detailed resource for researchers, scientists, and drug development professionals.

Historical Perspective: The Unraveling of Histamine (B1213489) and the Dawn of Antihistamines

The journey to understanding and controlling allergic reactions is a fascinating chapter in medicinal chemistry. The story begins with the discovery of histamine itself and the subsequent race to counteract its effects.

The early 20th century saw the initial identification of histamine and its role in anaphylactic reactions.[1] Researchers observed that this endogenous compound could induce physiological responses mirroring those of allergic shock.[1][2] This pivotal discovery set the stage for the development of compounds that could block histamine's activity.

The 1930s marked the dawn of the antihistamine era with the first generation of these drugs.[2] These early compounds, while effective, were often associated with significant side effects, most notably drowsiness, due to their ability to cross the blood-brain barrier.[3] Subsequent research focused on developing second-generation antihistamines with improved selectivity for peripheral H1 receptors, thereby reducing central nervous system side effects.[3][4] Azelastine, for example, is a second-generation antihistamine that has demonstrated a broad range of pharmacological effects beyond simple H1-receptor antagonism.[4]

The development of antihistamines revolutionized the treatment of allergic conditions like rhinitis and urticaria.[5] The ongoing research in this field continues to refine these therapies, focusing on greater efficacy, longer duration of action, and enhanced safety profiles.[6]

Mechanism of Action: Blocking the Histamine Cascade

Antihistamine hydrochlorides primarily function as antagonists of the histamine H1 receptor. When an allergen enters the body, it triggers the release of histamine from mast cells.[7] Histamine then binds to H1 receptors on various cells, leading to the classic symptoms of an allergic reaction: vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

First-generation antihistamines readily cross the blood-brain barrier and antagonize H1 receptors in the central nervous system, which accounts for their sedative effects.[3] Second-generation antihistamines, on the other hand, are designed to be more selective for peripheral H1 receptors, minimizing these central effects.[3]

Beyond H1-receptor blockade, some antihistamines like Azelastine exhibit additional anti-inflammatory properties.[6][7] They can inhibit the release of other inflammatory mediators such as leukotrienes and cytokines from mast cells.[7][8] This multi-faceted approach contributes to their clinical efficacy in managing allergic rhinitis.[6][7]

Histamine_Signaling_Pathway cluster_0 Allergic Response cluster_1 Therapeutic Intervention Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Triggers H1Receptor H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Vasodilation, etc.) H1Receptor->Symptoms Activates Blockade Receptor Blockade H1Receptor->Blockade Antihistamine Antihistamine Hydrochloride Antihistamine->H1Receptor Competitively Binds to Blockade->Symptoms Prevents

Figure 1: Histamine H1 Receptor Signaling Pathway and Antihistamine Blockade.

Synthesis and Characterization: From Molecule to Medicine

The synthesis of antihistamine hydrochlorides is a multi-step process that involves standard organic chemistry techniques. The general workflow begins with the synthesis of the core molecular scaffold, followed by purification and salt formation to create the hydrochloride salt, which often improves the compound's stability and solubility.

Characterization of the final product is crucial to ensure its purity, identity, and quality. A variety of analytical techniques are employed for this purpose.

Synthesis_Workflow Start Starting Materials Synthesis Multi-Step Organic Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification SaltFormation Hydrochloride Salt Formation (Reaction with HCl) Purification->SaltFormation Characterization Characterization SaltFormation->Characterization FinalProduct Antihistamine Hydrochloride (API) Characterization->FinalProduct

Figure 2: Generalized Experimental Workflow for Synthesis and Characterization.
Experimental Protocols

General Synthesis of an Antihistamine Hydrochloride:

A representative synthesis, as described for novel arylpiperazine derivatives, involves a multi-step process.[9] A common route includes the reaction of a starting material with a suitable reagent to form an intermediate, which is then further modified to yield the final free base of the drug.[9] The free base is then dissolved in an appropriate solvent and treated with an equimolar amount of hydrochloric acid to precipitate the hydrochloride salt.[9] The resulting solid is then filtered, washed, and dried.

Characterization Methods:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A reversed-phase HPLC method with a suitable mobile phase gradient is often employed.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Quantitative Data from Clinical Trials

The efficacy and safety of antihistamine hydrochlorides are evaluated through rigorous clinical trials. The following table summarizes representative data from a double-blind, placebo-controlled trial of Azelastine hydrochloride nasal spray in patients with perennial allergic rhinitis.[10]

EndpointAzelastine HCl 0.15% (n=193)Placebo (n=193)p-value
Change from Baseline in 12-hr Reflective Total Nasal Symptom Score (rTNSS)
LS Mean Improvement4.103.290.04
Change from Baseline in Individual Nasal Symptoms (LS Mean Improvement)
Runny Nose--0.04
Itchy NoseNumerical Improvement--
Nasal CongestionNumerical Improvement--
SneezingNumerical Improvement--
Adverse Events
Most CommonBitter Taste--
Serious Adverse Events (related to study medication)None ReportedNone Reported-

LS Mean = Least Squares Mean

Experimental Protocols in Clinical Research

Study Design for a Phase 3 Clinical Trial of an Antihistamine Nasal Spray (Representative Example):

This protocol is based on a study of Azelastine hydrochloride for perennial allergic rhinitis.[10]

  • Objective: To evaluate the efficacy and safety of the antihistamine nasal spray compared to a placebo in patients with perennial allergic rhinitis.

  • Design: A multicenter, double-blind, placebo-controlled, randomized, parallel-group study.

  • Patient Population: Adults and adolescents with a history of perennial allergic rhinitis.

  • Treatment:

    • A 7-day single-blind placebo lead-in period.

    • A 28-day double-blind treatment period where patients are randomized to receive either the active antihistamine nasal spray or a matching placebo.

  • Dosage: For example, two sprays per nostril twice daily.

  • Primary Efficacy Endpoint: The change from baseline in the 12-hour reflective Total Nasal Symptom Score (rTNSS) over the 28-day treatment period. The rTNSS typically includes scores for nasal congestion, runny nose, itchy nose, and sneezing.

  • Safety Assessments: Monitoring and recording of all adverse events, vital signs, and physical examinations.

This in-depth guide provides a framework for understanding the research and discovery of antihistamine hydrochlorides. By examining the historical context, mechanism of action, synthesis, and clinical evaluation of this important class of drugs, researchers and drug development professionals can gain valuable insights into the ongoing efforts to combat allergic diseases.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Dacemazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dacemazine, also known as Ahistan or Histantine, is a phenothiazine (B1677639) derivative.[1] Its hydrochloride salt, Dacemazine hydrochloride, is recognized for its action as a histamine (B1213489) H1 receptor antagonist.[1][2][3] While it was investigated for potential therapeutic applications, including as an anticancer agent and in combination with other compounds for antispasmodic and antitussive effects, it was never brought to market as a single-entity drug.[1][3] This guide aims to collate the available information on its pharmacokinetics and pharmacodynamics for researchers, scientists, and drug development professionals.

Pharmacodynamics

The primary pharmacodynamic effect of Dacemazine is its antagonism of the histamine H1 receptor.[1][2]

Mechanism of Action

Dacemazine functions as a competitive antagonist at the H1 histamine receptor. This means it binds to the receptor without activating it, thereby preventing histamine from binding and eliciting its downstream effects. The blockade of H1 receptors in various tissues can lead to several physiological responses:

  • Reduction of Allergic Symptoms: By inhibiting the effects of histamine on capillaries, it can reduce vasodilation and increased permeability, leading to a decrease in redness, swelling, and itching associated with allergic reactions.

  • Sedation: Like many first-generation antihistamines, Dacemazine is likely to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system, which can result in drowsiness.

  • Anticholinergic Effects: Phenothiazine derivatives often exhibit anticholinergic (muscarinic receptor blocking) activity, which can lead to side effects such as dry mouth, blurred vision, and urinary retention.

Signaling Pathway

The signaling pathway for H1 receptor antagonism by Dacemazine can be conceptually illustrated. Histamine typically activates the Gq/11 G-protein coupled receptor, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate the downstream effects of histamine. Dacemazine, by blocking the receptor, inhibits this cascade.

H1_Receptor_Antagonism cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling Histamine Histamine H1R H1 Receptor (Gq/11-coupled) Histamine->H1R Binds & Activates Dacemazine Dacemazine Hydrochloride Dacemazine->H1R Binds & Blocks PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: H1 Receptor Antagonism by Dacemazine.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound in humans or animals is not available in peer-reviewed literature. However, based on its chemical structure as a phenothiazine derivative, a general pharmacokinetic profile can be inferred.

Absorption, Distribution, Metabolism, and Excretion (ADME) - A General Overview
Pharmacokinetic ParameterGeneral Characteristics for Phenothiazines
Absorption Generally well-absorbed after oral administration.
Distribution Likely to be widely distributed throughout the body, including the central nervous system, due to their lipophilic nature. They are also typically highly bound to plasma proteins.
Metabolism Expected to undergo extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system. Common metabolic pathways for phenothiazines include oxidation (sulfoxidation), hydroxylation, demethylation, and conjugation with glucuronic acid.
Excretion Metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces via biliary excretion.
Experimental Workflow for Pharmacokinetic Analysis

A standard experimental workflow to determine the pharmacokinetic profile of a compound like this compound would involve the following steps.

PK_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase Animal_Dosing Animal Dosing (e.g., IV, Oral) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation Blood_Sampling->Sample_Processing Quantification Quantification of Dacemazine & Metabolites Sample_Processing->Quantification Method_Dev LC-MS/MS Method Development & Validation Method_Dev->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Quantification->PK_Modeling Parameter_Calc Calculation of Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calc

Caption: Standard Preclinical Pharmacokinetic Workflow.

Experimental Protocols

Due to the lack of published studies with detailed methodologies for this compound, this section outlines general protocols that would be employed to investigate its pharmacokinetics and pharmacodynamics.

In Vitro H1 Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand Binding: Incubate the membrane preparations with a known H1 receptor radioligand (e.g., [³H]-pyrilamine) and varying concentrations of this compound.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the basic pharmacokinetic parameters of this compound following intravenous and oral administration in rats or mice.

  • Methodology:

    • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., saline for intravenous administration, 0.5% methylcellulose (B11928114) for oral gavage).

    • Dosing: Administer a single dose of this compound intravenously via the tail vein to one group of animals and orally via gavage to another group.

    • Blood Sampling: Collect serial blood samples from the tail vein or via cannulation at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Sample Processing: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion

This compound is a phenothiazine-class H1 histamine antagonist with a historical but limited record in the scientific literature. While its primary pharmacodynamic action is understood, detailed pharmacokinetic data is absent. The information and generalized protocols provided in this guide serve as a foundational resource for researchers interested in further investigating the properties of this compound. Any new research would need to establish its ADME profile and further characterize its pharmacodynamic effects using modern experimental techniques.

References

Methodological & Application

Application Notes and Protocols for Dacemazine Hydrochloride Cytotoxicity Assay on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Dacemazine hydrochloride is a novel synthetic compound under investigation for its potential anticancer properties. Understanding its cytotoxic effects on various cancer cell lines is a critical first step in its preclinical evaluation. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1] The intensity of the purple color is directly proportional to the number of viable cells.

This document is intended for researchers, scientists, and drug development professionals.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells. This reaction produces insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells with active metabolism.[2] The formazan crystals are solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[1] A decrease in the absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic effect of the tested compound.

Materials and Reagents

  • This compound (powder)

  • Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (ELISA reader)

  • Sterile pipette tips and tubes

  • Hemocytometer or automated cell counter

Experimental Protocols

Cell Culture and Seeding
  • Culture the selected cancer cell lines in their appropriate complete medium in a humidified incubator at 37°C with 5% CO₂.

  • Harvest the cells during their exponential growth phase using Trypsin-EDTA.

  • Determine the cell viability and concentration using a hemocytometer and Trypan Blue exclusion or an automated cell counter. Cell viability should be above 90%.[3]

  • Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density (typically between 1,000 to 100,000 cells per well) should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as blanks.

  • Incubate the plate for 24 hours to allow the cells to attach and recover.

Preparation of this compound
  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The solvent choice should be tested for its own cytotoxicity on the cell lines.

  • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations for treatment.

Treatment of Cells
  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells.

  • Include control wells containing cells treated with the vehicle (solvent used to dissolve the compound) at the same concentration as in the highest drug concentration wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]

MTT Assay
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the blank and control wells.[1] This results in a final MTT concentration of 0.5 mg/mL.[1]

  • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, or until a purple precipitate is visible.

  • After incubation, add 100 µL of the solubilization solution to each well.[1]

  • Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals.

  • Leave the plate at room temperature in the dark for at least 2 hours, or overnight in the incubator, to allow for complete solubilization.[1]

Data Acquisition and Analysis
  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1]

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.

Cancer Cell LineThis compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
HeLa 0 (Control)1.2540.089100
11.1020.07587.88
100.8760.06169.86
250.6210.04549.52
500.3450.03227.51
1000.1580.02112.60
A549 0 (Control)1.3120.095100
11.2010.08291.54
100.9540.07372.71
250.7330.05955.87
500.4110.04131.33
1000.2030.02815.47
MCF-7 0 (Control)1.1980.081100
11.0550.07188.06
100.8010.06466.86
250.5890.05149.16
500.3120.03526.04
1000.1470.01912.27

Visualizations

Experimental Workflow

experimental_workflow This compound Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well Plate cell_culture->seeding treatment 4. Treat Cells with Dacemazine HCl seeding->treatment drug_prep 3. Prepare Dacemazine HCl Dilutions incubation 5. Incubate for 24-72h treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan_incubation 7. Incubate for 2-4h mtt_add->formazan_incubation solubilization 8. Add Solubilization Solution formazan_incubation->solubilization read_absorbance 9. Read Absorbance at 570 nm solubilization->read_absorbance calc_viability 10. Calculate % Cell Viability read_absorbance->calc_viability ic50 11. Determine IC50 calc_viability->ic50

Caption: Workflow for this compound Cytotoxicity Assay.

Potential Signaling Pathway

signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Cascade cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptosis Execution Dacemazine_HCl Dacemazine Hydrochloride Receptor Cell Surface Receptor Dacemazine_HCl->Receptor Binds to Signal_Transduction Signal Transduction (e.g., MAPK pathway) Receptor->Signal_Transduction Activates Bax_Bak Bax/Bak Activation Signal_Transduction->Bax_Bak Induces Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application of Dacemazine Hydrochloride in Cell Culture Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dacemazine hydrochloride, a phenothiazine (B1677639) derivative, is recognized as a histamine (B1213489) H1 receptor antagonist.[1][2] Emerging research into the broader therapeutic applications of phenothiazines has highlighted their potential as anticancer agents.[3][4][5] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate critical signaling pathways in various cancer cell lines.[3][5] This document provides detailed application notes and protocols for the use of this compound in cell culture studies, based on the known activities of structurally related phenothiazine compounds. Due to a lack of specific published data on this compound in cancer cell culture, the following protocols and data are representative and intended to serve as a starting point for investigation.

Mechanism of Action

This compound belongs to the phenothiazine class of compounds, which have been demonstrated to exert their anticancer effects through a variety of mechanisms. As a histamine H1 receptor antagonist, its activity may be linked to the modulation of the tumor microenvironment, where histamine signaling can play a role in cell proliferation and immune evasion.[1][2]

Furthermore, phenothiazine derivatives are known to interact with multiple cellular targets, leading to the induction of apoptosis and cell cycle arrest. Key signaling pathways implicated in the anticancer effects of phenothiazines include the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][3]

Signaling Pathways

The diagram below illustrates the potential signaling pathways modulated by phenothiazine derivatives, which may be applicable to this compound.

G cluster_0 Cellular Targets cluster_1 Cellular Outcomes Dacemazine_hydrochloride Dacemazine_hydrochloride Histamine_H1_Receptor Histamine_H1_Receptor Dacemazine_hydrochloride->Histamine_H1_Receptor Antagonism PI3K PI3K Dacemazine_hydrochloride->PI3K Inhibition Ras Ras Dacemazine_hydrochloride->Ras Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition of pro-apoptotic proteins Cell_Cycle_Arrest Cell_Cycle_Arrest mTOR->Cell_Cycle_Arrest mTOR->Apoptosis Inhibition of pro-apoptotic proteins Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Cycle_Arrest

Caption: Potential signaling pathways affected by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on reported values for other phenothiazine derivatives in various cancer cell lines. These values should be used as a reference to establish optimal experimental conditions.

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma15 - 30
MCF-7Breast Adenocarcinoma10 - 25
U-87 MGGlioblastoma20 - 40
PC-3Prostate Cancer15 - 35
HCT-116Colon Carcinoma12 - 28

Table 2: Hypothetical Effects of this compound on Cell Cycle Distribution and Apoptosis

Cell LineConcentration (µM)Incubation Time (h)% Cells in G2/M Phase (Hypothetical)% Apoptotic Cells (Hypothetical)
A549202445%25%
MCF-7154850%30%
HCT-116182440%28%

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Workflow Diagram:

G Seed_Cells Seed cells in 96-well plate Treat_with_Dacemazine Add varying concentrations of This compound Seed_Cells->Treat_with_Dacemazine Incubate Incubate for 24-72h Treat_with_Dacemazine->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT-based cell viability assay.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Workflow Diagram:

G Seed_and_Treat Seed cells and treat with This compound Incubate Incubate for 24-48h Seed_and_Treat->Incubate Harvest_Cells Harvest cells (including supernatant) Incubate->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Resuspend_and_Stain Resuspend in Annexin V binding buffer and add Annexin V-FITC and PI Wash_Cells->Resuspend_and_Stain Incubate_Stain Incubate for 15 min in the dark Resuspend_and_Stain->Incubate_Stain Analyze_by_Flow_Cytometry Analyze by flow cytometry Incubate_Stain->Analyze_by_Flow_Cytometry

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

  • Harvest the cells, including the floating cells in the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Workflow Diagram:

G Seed_and_Treat Seed cells and treat with This compound Incubate Incubate for 24h Seed_and_Treat->Incubate Harvest_and_Fix Harvest cells and fix in 70% ethanol (B145695) Incubate->Harvest_and_Fix Wash_and_Resuspend Wash cells and resuspend in PBS Harvest_and_Fix->Wash_and_Resuspend Stain_with_PI Treat with RNase A and stain with Propidium Iodide Wash_and_Resuspend->Stain_with_PI Analyze_by_Flow_Cytometry Analyze by flow cytometry Stain_with_PI->Analyze_by_Flow_Cytometry

Caption: Workflow for cell cycle analysis using PI staining.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound, as a phenothiazine derivative, holds potential for investigation as an anticancer agent. The provided protocols and representative data offer a framework for researchers to initiate cell culture studies to explore its efficacy and mechanism of action. It is crucial to empirically determine the optimal concentrations and incubation times for each specific cell line and experimental setup. Further research is warranted to elucidate the precise signaling pathways and molecular targets of this compound in cancer cells.

References

Preparing Dacemazine Hydrochloride Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of Dacemazine hydrochloride stock solutions for in vitro and in vivo research applications. This compound, a phenothiazine (B1677639) derivative, acts as a histamine (B1213489) H1 antagonist and has been investigated for its potential as an anticancer agent.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures for dissolution and storage, and essential safety precautions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculation of stock solution concentrations and for understanding the compound's handling and storage requirements.

PropertyValueReference
Chemical Formula C16H17ClN2OS[3]
Molecular Weight 320.84 g/mol [3]
Appearance Solid powder[3]
Purity >98% (batch-specific)[3]
Solubility Soluble in DMSO[3]
Storage (Solid) Short-term (days to weeks): 0-4°C; Long-term (months to years): -20°C[3]
Storage (Stock Solution) Short-term (days to weeks): 0-4°C; Long-term (months): -20°C[3]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, deionized, or distilled water, cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer

  • Sonicator (optional)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filters

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration, non-aqueous stock is ideal for long-term storage and for serial dilutions into aqueous buffers or cell culture media for final experimental concentrations.

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_sterilization Sterilization & Aliquoting cluster_storage Storage weigh 1. Weigh Dacemazine hydrochloride add_dmso 2. Add DMSO to the a precise volume weigh->add_dmso Transfer powder to a sterile tube dissolve 3. Dissolve the compound (Vortex/Sonicate) add_dmso->dissolve sterilize 4. Sterile filter the solution (0.22 µm filter) dissolve->sterilize Ensure complete dissolution aliquot 5. Aliquot into sterile cryovials sterilize->aliquot store 6. Store aliquots at -20°C (long-term) aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Step-by-Step Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 320.84 g/mol * 1000 mg/g = 3.2084 mg Therefore, to prepare 1 mL of a 10 mM stock solution, you will need 3.2084 mg of this compound. Adjust the volume and mass as needed for your experimental requirements.

  • Weigh the compound: On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder and place it in a sterile conical tube.

  • Add solvent: Add the desired volume of cell culture grade DMSO to the tube containing the powder.

  • Dissolve the compound: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, use a sonicator for brief intervals to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Sterile filtration: For applications requiring sterility, such as cell culture experiments, it is crucial to sterile-filter the stock solution. Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile conical tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting cryovials.

  • Storage: Store the aliquots at -20°C for long-term storage (months) or at 0-4°C for short-term storage (days to weeks).[3]

Protocol for Preparing Aqueous Solutions for Cell-Based Assays

Hydrochloride salts generally exhibit good solubility in aqueous solutions.[4] However, for compounds with lower aqueous solubility, a co-solvent like DMSO is often necessary. Aqueous solutions of hydrochloride salts can also be slightly acidic.[4] The following protocol outlines the preparation of a working solution in an aqueous buffer, such as PBS or cell culture medium, from the DMSO stock.

Step-by-Step Procedure:

  • Determine the final concentration: Decide on the final working concentration of this compound needed for your experiment.

  • Dilution: Serially dilute the 10 mM DMSO stock solution in your desired sterile aqueous buffer or cell culture medium to achieve the final concentration. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[4]

  • pH adjustment (if necessary): For some sensitive cell lines or assays, it may be necessary to adjust the pH of the final working solution to a physiological range (7.2-7.4) using sterile, dilute NaOH or HCl.[4] However, the buffering capacity of most cell culture media is sufficient to neutralize the small volume of the stock solution added.[4]

  • Use immediately: It is best practice to prepare fresh aqueous working solutions for each experiment from the frozen DMSO stock to ensure consistency and avoid degradation.

Safety and Handling Precautions

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][6]

  • Avoid inhalation of the powder and contact with skin and eyes.[5][6]

  • In case of contact, immediately flush the affected area with copious amounts of water.[5]

  • Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.[6]

Signaling Pathway

While the primary mechanism of action of Dacemazine is the antagonism of the histamine H1 receptor, its investigation as an anticancer agent suggests potential interactions with other cellular pathways. The specific signaling pathways modulated by Dacemazine in the context of cancer are not yet fully elucidated. Further research is required to map these interactions. The diagram below illustrates the logical relationship of its known primary function.

G Dacemazine Dacemazine hydrochloride H1R Histamine H1 Receptor Dacemazine->H1R antagonizes CellularResponse Cellular Response (e.g., Allergic Reaction) H1R->CellularResponse mediates

Caption: Antagonistic Action of Dacemazine on the H1 Receptor.

References

Designing In Vivo Experiments with Dacemazine Hydrochloride in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific in vivo experimental data, protocols, or quantitative outcomes for Dacemazine hydrochloride in murine models. The following application notes and protocols are therefore constructed based on the known pharmacology of phenothiazine (B1677639) derivatives and histamine (B1213489) H1 antagonists. The provided data and methodologies are extrapolated from studies on related compounds and should be considered as a starting point for experimental design, requiring thorough validation for this compound.

Introduction

This compound is a phenothiazine derivative, a class of compounds known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic effects. Dacemazine itself is primarily classified as a histamine H1 antagonist and has also been investigated for its potential as an anticancer agent[1][2]. Designing robust in vivo experiments in murine models is a critical step in elucidating its therapeutic potential and safety profile. These notes provide a framework for such investigations.

Potential Signaling Pathways

As a phenothiazine, this compound's mechanism of action likely extends beyond simple H1 receptor antagonism. Phenothiazines are known to interact with a variety of neurotransmitter systems. The primary signaling pathway involves the blockade of histamine H1 receptors, which are G-protein coupled receptors (GPCRs). Additionally, potential interactions with dopaminergic (D2), serotonergic (5-HT2), adrenergic (α1), and muscarinic (M1) receptors should be considered, as these are common targets for this drug class.

Dacemazine_Signaling_Pathways Dacemazine Dacemazine hydrochloride H1R Histamine H1 Receptor Dacemazine->H1R Antagonist D2R Dopamine D2 Receptor Dacemazine->D2R Antagonist (Potential) HT2R Serotonin 5-HT2 Receptor Dacemazine->HT2R Antagonist (Potential) A1R Adrenergic α1 Receptor Dacemazine->A1R Antagonist (Potential) M1R Muscarinic M1 Receptor Dacemazine->M1R Antagonist (Potential) Downstream Downstream Signaling (e.g., ↓IP3/DAG, ↓cAMP) H1R->Downstream D2R->Downstream HT2R->Downstream A1R->Downstream M1R->Downstream

Caption: Potential signaling pathways of this compound.

Proposed In Vivo Murine Studies

Pharmacokinetic (PK) and Toxicity Assessment

A crucial first step is to determine the pharmacokinetic profile and toxicity of this compound in mice.

3.1.1. Experimental Protocol: Single-Dose Toxicity (LD50 Estimation)

  • Animal Model: Use a standard inbred mouse strain (e.g., BALB/c or C57BL/6), both male and female, aged 8-10 weeks.

  • Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS).

  • Administration: Administer single escalating doses of this compound via the intended clinical route (e.g., intraperitoneal (i.p.) or oral gavage (p.o.)).

  • Observation: Monitor mice continuously for the first 4 hours and then at regular intervals for up to 14 days for signs of toxicity and mortality.

  • Data Analysis: Calculate the median lethal dose (LD50) using a recognized statistical method (e.g., Probit analysis).

3.1.2. Experimental Protocol: Pharmacokinetic Study

  • Animal Model: Use cannulated mice (e.g., jugular vein cannulation) to facilitate serial blood sampling.

  • Drug Administration: Administer a single non-toxic dose of this compound (e.g., 10 mg/kg, i.v. and p.o.).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Table 1: Exemplary Pharmacokinetic and Toxicity Data for a Related Phenothiazine (Chlorpromazine)

ParameterRouteSpecies/StrainDoseValue
Tmaxp.o.Mouse10 mg/kg~1-2 hours
Half-lifep.o.Mouse10 mg/kg~4-6 hours
Bioavailabilityp.o.Mouse10 mg/kg~30%
LD50i.p.Mouse-~150 mg/kg

Note: This data is for Chlorpromazine and serves as an example. Actual values for this compound must be determined experimentally.

Anticancer Efficacy Studies

Given the interest in phenothiazines as anticancer agents, in vivo efficacy studies in relevant murine cancer models are warranted.

3.2.1. Experimental Protocol: Xenograft Tumor Model

  • Cell Lines: Use human cancer cell lines relevant to the proposed therapeutic indication.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and this compound treatment groups. Administer treatment daily via the determined optimal route.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors for further analysis (e.g., histology, biomarker analysis).

Anticancer_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth (Palpable) Start->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Dacemazine HCl Treatment Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Control->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for a xenograft anticancer study.

Table 2: Proposed Dosing for In Vivo Anticancer Studies

CompoundMouse ModelTumor TypeDose Range (mg/kg/day)Administration Route
Dacemazine HClNOD/SCIDHuman Breast Cancer Xenograft5 - 20 (to be determined)i.p. or p.o.
Dacemazine HClC57BL/6Syngeneic Melanoma5 - 20 (to be determined)i.p. or p.o.

Note: Doses are hypothetical and should be determined based on toxicity studies.

Behavioral Studies

As an H1 antagonist, this compound is expected to have effects on the central nervous system, which can be assessed using a battery of behavioral tests.

3.3.1. Experimental Protocol: Open Field Test (Locomotor Activity and Anxiety)

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6).

  • Apparatus: A square arena with automated tracking capabilities.

  • Procedure: Acclimate mice to the testing room. Administer this compound or vehicle. After a predetermined time (based on PK data), place the mouse in the center of the open field and record its activity for a set duration (e.g., 15-30 minutes).

  • Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency.

3.3.2. Experimental Protocol: Elevated Plus Maze (Anxiety)

  • Animal Model: As above.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure: Following drug administration, place the mouse in the center of the maze facing an open arm and allow it to explore for 5 minutes.

  • Parameters Measured: Time spent in the open arms versus closed arms, number of entries into each arm type.

Table 3: Expected Outcomes of Behavioral Tests for an H1 Antagonist

Behavioral TestParameterExpected Effect of H1 Antagonist
Open FieldTotal Distance TraveledDecrease (sedation)
Time in CenterIncrease or No Change
Elevated Plus MazeTime in Open ArmsIncrease (anxiolytic-like) or No Change
Number of Open Arm EntriesIncrease (anxiolytic-like) or No Change

Note: These are general expectations for H1 antagonists; the actual effects of this compound may vary.

Summary and Recommendations

The successful in vivo evaluation of this compound in murine models requires a systematic approach, beginning with fundamental pharmacokinetic and toxicity assessments to establish a safe and effective dosing regimen. Based on these findings, efficacy studies in relevant disease models, such as cancer xenografts, and behavioral assessments can be designed and executed. Due to the current lack of specific data for this compound, it is imperative that researchers conduct these foundational studies to generate the necessary data for informed drug development decisions. The protocols and data presented here, derived from related compounds, offer a valuable starting point for these investigations.

References

Application Notes and Protocols for Studying Histamine H1 Receptor Signaling Using Dacemazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine (B1669749) hydrochloride, a phenothiazine (B1677639) derivative, functions as a histamine (B1213489) H1 receptor antagonist.[1] This property makes it a valuable research tool for investigating the intricate signaling pathways governed by the H1 receptor, a key player in allergic responses and various physiological processes. These application notes provide detailed protocols and theoretical frameworks for utilizing dacemazine hydrochloride to explore H1 receptor pharmacology and downstream signaling cascades.

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2] Canonical signaling upon agonist binding involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These events initiate a cascade of cellular responses.

Data Presentation

Table 1: Representative Pharmacological Data for H1 Receptor Antagonists

CompoundReceptorAssay TypeParameterValueSpeciesReference
MepyramineHistamine H1Radioligand BindingKD0.4 nMHamster[4]
(+)-ChlorpheniramineHistamine H1Radioligand BindingKD1.2 nMHamster[4]
PromethazineHistamine H1Radioligand BindingKD0.3 nMHamster[4]
HistamineHistamine H1Inositol Phosphate AssayEC504.8 µMHuman[5]
HistamineHistamine H1Calcium MobilizationEC5010 µMHuman[6]
MepyramineHistamine H1Radioligand BindingKi1.4 nMRat[7]
PromethazineHistamine H1Radioligand BindingKi1.4 nMRat[7]

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

H1R_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Agonist Binding ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca2+ ER->Ca Release CellularResponse Cellular Response (e.g., smooth muscle contraction, inflammation) Ca->CellularResponse PKC->CellularResponse Dacemazine Dacemazine Hydrochloride Dacemazine->H1R Antagonist (Blocks Histamine Binding)

Caption: Canonical Gq-mediated signaling pathway of the Histamine H1 receptor.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture cells expressing H1 receptors MembranePrep 2. Prepare cell membranes CellCulture->MembranePrep ProteinAssay 3. Determine protein concentration MembranePrep->ProteinAssay Incubation 4. Incubate membranes with radioligand ([3H]-mepyramine) and varying concentrations of Dacemazine HCl ProteinAssay->Incubation Filtration 5. Separate bound and free radioligand by rapid filtration Incubation->Filtration Scintillation 6. Quantify bound radioligand using liquid scintillation counting Filtration->Scintillation IC50 7. Plot data to determine IC50 of Dacemazine HCl Scintillation->IC50 Ki 8. Calculate Ki value using the Cheng-Prusoff equation IC50->Ki

Caption: Workflow for determining the binding affinity of Dacemazine HCl.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive binding assay with a known radiolabeled H1 antagonist, such as [3H]-mepyramine.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • [3H]-mepyramine (specific activity ~20-30 Ci/mmol).

  • This compound.

  • Non-specific binding control: a high concentration of a known H1 antagonist (e.g., 10 µM triprolidine).

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation cocktail and counter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-H1R cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or 10 µM triprolidine (B1240482) (for non-specific binding).

      • 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M).

      • 50 µL of [3H]-mepyramine at a final concentration close to its KD (e.g., 1 nM).

      • 100 µL of cell membrane preparation (20-40 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to antagonize histamine-induced increases in intracellular calcium concentration ([Ca2+]i).

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell culture reagents.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Histamine.

  • This compound.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.

Methodology:

  • Cell Preparation:

    • Seed HEK293-H1R cells in black-walled, clear-bottom 96-well plates and grow to confluency.

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add 100 µL of loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with 100 µL of HBSS to remove excess dye. Add a final 100 µL of HBSS to each well.

  • Antagonist Pre-incubation:

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add a fixed concentration of histamine (e.g., a concentration that elicits 80% of the maximal response, EC80) to stimulate the cells.

    • Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak and subsequent decline in [Ca2+]i.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in [Ca2+]i.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the percentage of inhibition of the histamine response against the log concentration of this compound to determine the IC50 value.

Inositol Phosphate Accumulation Assay

This assay measures the ability of this compound to inhibit histamine-induced production of inositol phosphates (IPs), a direct downstream product of PLC activation.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Inositol-free DMEM.

  • [3H]-myo-inositol.

  • LiCl solution (e.g., 1 M).

  • Histamine.

  • This compound.

  • Perchloric acid.

  • Potassium carbonate/EDTA solution.

  • Dowex AG1-X8 anion exchange resin.

  • Scintillation vials and cocktail.

Methodology:

  • Cell Labeling:

    • Seed cells in 24-well plates and grow to ~80% confluency.

    • Replace the medium with inositol-free DMEM containing 1 µCi/mL of [3H]-myo-inositol and incubate for 18-24 hours to label the cellular phosphoinositide pools.

  • Assay Procedure:

    • Wash the cells with HBSS.

    • Pre-incubate the cells with HBSS containing 10 mM LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound for 15 minutes at 37°C.

    • Stimulate the cells with a fixed concentration of histamine (e.g., EC80) for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Aspirate the medium and stop the reaction by adding ice-cold 0.5 M perchloric acid.

    • Incubate on ice for 30 minutes.

    • Neutralize the extracts with potassium carbonate/EDTA solution.

    • Centrifuge to pellet the precipitate.

  • Separation and Quantification:

    • Apply the supernatant to columns containing Dowex AG1-X8 anion exchange resin.

    • Wash the columns with water to remove free [3H]-myo-inositol.

    • Elute the total [3H]-inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.

    • Add the eluate to scintillation vials with scintillation cocktail and quantify using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the fold increase in IP accumulation over basal levels for the histamine-stimulated samples.

    • Plot the percentage of inhibition of the histamine-induced IP accumulation against the log concentration of this compound to determine the IC50 value.

Conclusion

This compound serves as a specific antagonist for the histamine H1 receptor, enabling detailed investigation of its signaling pathways. The protocols outlined above provide robust methods for characterizing the pharmacological properties of dacemazine and its effects on H1 receptor-mediated cellular responses. By employing these techniques, researchers can further elucidate the role of H1 receptor signaling in health and disease, and potentially identify novel therapeutic strategies.

References

Application Notes and Protocols: Assessing the Effects of Dacemazine Hydrochloride on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dacemazine hydrochloride, a phenothiazine (B1677639) derivative and H1 histamine (B1213489) antagonist, has been identified as a potential anticancer agent.[1] This document provides a detailed protocol for assessing the effects of this compound on cell proliferation. The presented methodologies are designed to enable researchers to evaluate its cytotoxic and cytostatic effects, and to investigate its potential mechanism of action. The protocols include a robust cell viability assay, cell cycle analysis, and an examination of key signaling pathways implicated in cancer cell proliferation.

Introduction

Phenothiazine derivatives have garnered interest in oncology for their potential antitumor activities. This compound falls within this class of compounds, suggesting its potential to modulate cellular processes critical for cancer progression.[1] Understanding the impact of this compound on cell proliferation is a crucial first step in its evaluation as a therapeutic candidate. This application note outlines a comprehensive workflow to characterize the antiproliferative effects of this compound on cancer cell lines. The protocols described herein utilize common and well-established techniques in cell biology and cancer research.

Hypothesized Mechanism of Action

Based on the known activities of other phenothiazine derivatives and anticancer agents, it is hypothesized that this compound inhibits cell proliferation through one or more of the following mechanisms:

  • Induction of Cell Cycle Arrest: this compound may interfere with the cell cycle machinery, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M) and preventing their division.

  • Induction of Apoptosis: The compound could trigger programmed cell death, or apoptosis, in cancer cells.

  • Modulation of Signaling Pathways: this compound may exert its effects by modulating key signaling pathways that regulate cell survival and proliferation, such as the p53 and MAPK pathways.

The following protocols are designed to investigate these hypotheses.

Experimental Protocols

Cell Culture
  • Cell Lines: Human breast adenocarcinoma cell line (MCF-7) and human lung carcinoma cell line (A549).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (WST-1)

This assay is used to determine the dose-dependent effect of this compound on cell viability. The WST-1 reagent is a tetrazolium salt that is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells.[2][3][4][5] The amount of formazan dye produced is directly proportional to the number of living cells.

Materials:

  • This compound (stock solution in DMSO)

  • MCF-7 and A549 cells

  • 96-well cell culture plates

  • DMEM with 10% FBS

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

  • Incubate the plate for 48 hours at 37°C.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 2-4 hours at 37°C, or until a significant color change is observed.

  • Shake the plate for 1 minute on a shaker.

  • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle.

Materials:

  • This compound

  • MCF-7 and A549 cells

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration (determined from the WST-1 assay) for 24 and 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in the hypothesized signaling pathways.

Materials:

  • This compound

  • MCF-7 and A549 cells

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells with this compound as described for the cell cycle analysis.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound

Cell LineIC50 (µM) after 48h Treatment
MCF-7[Insert Value]
A549[Insert Value]

Table 2: Effect of this compound on Cell Cycle Distribution

TreatmentCell Line% Cells in G0/G1% Cells in S% Cells in G2/M
Control (24h)MCF-7[Insert Value][Insert Value][Insert Value]
Dacemazine (IC50, 24h)MCF-7[Insert Value][Insert Value][Insert Value]
Control (48h)MCF-7[Insert Value][Insert Value][Insert Value]
Dacemazine (IC50, 48h)MCF-7[Insert Value][Insert Value][Insert Value]
Control (24h)A549[Insert Value][Insert Value][Insert Value]
Dacemazine (IC50, 24h)A549[Insert Value][Insert Value][Insert Value]
Control (48h)A549[Insert Value][Insert Value][Insert Value]
Dacemazine (IC50, 48h)A549[Insert Value][Insert Value][Insert Value]

Visualizations

Hypothesized Signaling Pathway

Dacemazine_Signaling_Pathway cluster_cell Cancer Cell Dacemazine Dacemazine hydrochloride MAPK MAPK Pathway Dacemazine->MAPK p53 p53 Pathway Dacemazine->p53 ERK ERK JNK JNK p38 p38 p53_protein p53 CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis p21 p21 p53_protein->p21 Bax Bax p53_protein->Bax Bcl2 Bcl-2 p53_protein->Bcl2 p21->CellCycleArrest Bax->Apoptosis Bcl2->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

Experimental Workflow

Experimental_Workflow cluster_downstream Downstream Assays (at IC50) Start Start: Select Cancer Cell Lines (MCF-7, A549) WST1 Dose-Response Curve (WST-1 Assay) Start->WST1 IC50 Determine IC50 Value WST1->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Protein Expression (Western Blot) IC50->WesternBlot Analysis Data Analysis and Interpretation CellCycle->Analysis WesternBlot->Analysis

Caption: Workflow for assessing this compound's effects.

References

Application Notes and Protocols for Utilizing Dacemazine Hydrochloride in High-Throughthroughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine hydrochloride is a phenothiazine (B1677639) derivative recognized for its antagonist activity at the histamine (B1213489) H1 receptor.[1] Phenothiazine compounds have also been investigated for their potential as anticancer agents. These characteristics position this compound as a compound of interest for high-throughput screening (HTS) campaigns aimed at identifying modulators of histamine-mediated signaling and discovering novel cytotoxic agents.

These application notes provide detailed protocols for two primary HTS applications for this compound: a cell-based assay to quantify its histamine H1 receptor antagonist activity and a cytotoxicity assay to evaluate its potential as an anticancer compound.

Data Presentation

Due to the limited availability of public data for this compound, the following tables present hypothetical, yet representative, quantitative data to illustrate its potential activity profile in the described assays. These values are based on the known pharmacology of phenothiazine derivatives and histamine H1 antagonists.

Table 1: Hypothetical Histamine H1 Receptor Antagonist Activity of this compound

CompoundTargetAssay TypeCell LineAgonist (EC80)IC50 (nM)
This compound Histamine H1 ReceptorCalcium FluxHEK293-H1RHistamine75
Reference AntagonistHistamine H1 ReceptorCalcium FluxHEK293-H1RHistamine10

Table 2: Hypothetical Cytotoxic Activity of this compound in Cancer Cell Lines

CompoundCell LineAssay TypeIncubation Time (hrs)IC50 (µM)
This compound A549 (Lung Carcinoma)CellTiter-Glo®4812.5
This compound HeLa (Cervical Cancer)MTT4818.2
Doxorubicin (Control)A549 (Lung Carcinoma)CellTiter-Glo®480.8
Doxorubicin (Control)HeLa (Cervical Cancer)MTT480.5

Signaling Pathways and Experimental Workflows

To visualize the underlying biological mechanisms and the experimental procedures, the following diagrams are provided in DOT language script.

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (Inflammation, Allergic Reaction) Ca2_release->Cellular_Response PKC->Cellular_Response Dacemazine This compound (Antagonist) Dacemazine->H1R

Caption: Histamine H1 receptor signaling cascade.

G cluster_1 HTS Workflow: H1R Antagonist Calcium Flux Assay A Seed HEK293-H1R cells in 384-well plates B Load cells with Calcium-sensitive dye A->B C Add Dacemazine HCl (or test compounds) B->C D Add Histamine (EC80) to stimulate cells C->D E Measure Fluorescence (Calcium Flux) D->E

Caption: High-throughput calcium flux assay workflow.

G cluster_2 HTS Workflow: Cytotoxicity Assay (e.g., CellTiter-Glo®) F Seed cancer cells in 384-well plates G Add Dacemazine HCl (or test compounds) F->G H Incubate for 48 hours G->H I Add CellTiter-Glo® Reagent H->I J Measure Luminescence (Cell Viability) I->J

Caption: High-throughput cytotoxicity assay workflow.

Experimental Protocols

High-Throughput Calcium Flux Assay for Histamine H1 Receptor Antagonism

This protocol describes a fluorescent-based HTS assay to determine the antagonist activity of this compound at the human histamine H1 receptor.[2][3]

Materials:

  • Cell Line: HEK293 cells stably expressing the human histamine H1 receptor (HEK293-H1R).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • This compound (stock solution in DMSO).

    • Histamine (stock solution in water).

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • Probenecid (B1678239).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend HEK293-H1R cells in culture medium.

    • Seed 20 µL of the cell suspension (e.g., 10,000 cells/well) into each well of a 384-well plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in Assay Buffer.

    • Aspirate the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

    • Wash the plate twice with 40 µL of Assay Buffer, leaving 20 µL in each well after the final wash.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Add 10 µL of the diluted compound or vehicle control (DMSO in Assay Buffer) to the respective wells.

    • Incubate for 30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare a solution of histamine in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

    • Add 10 µL of the histamine solution to all wells simultaneously.

    • Measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every second for 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a high concentration of a known H1 antagonist (100% inhibition).

    • Plot the normalized response against the log of the this compound concentration and fit a four-parameter logistic equation to determine the IC50 value.

High-Throughput Cytotoxicity Assay

This protocol describes a luminescent-based HTS assay to evaluate the cytotoxic effects of this compound on cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.[4][5]

Materials:

  • Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), or other cancer cell lines of interest.

  • Culture Medium: Appropriate culture medium for the chosen cell line (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, white, opaque-bottom microplates.

  • Reagents:

    • This compound (stock solution in DMSO).

    • Doxorubicin or another standard cytotoxic agent (positive control).

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend cancer cells in culture medium.

    • Seed 30 µL of the cell suspension (e.g., 1,000-5,000 cells/well, depending on the cell line's growth rate) into each well of a 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control in culture medium.

    • Add 10 µL of the diluted compounds or vehicle control to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 40 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from wells containing only medium and reagent.

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percent viability against the log of the this compound concentration and fit a four-parameter logistic equation to determine the IC50 value.[6]

References

Application Notes and Protocols for Dacemazine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for the administration and dosage of Dacemazine hydrochloride in animal studies. The following protocols and data are based on studies of structurally and functionally related phenothiazine (B1677639) derivatives, such as chlorpromazine (B137089) and promazine (B1679182). Researchers should consider these as representative examples and perform dose-finding and toxicity studies to establish appropriate parameters for this compound specifically.

Introduction

Dacemazine is a phenothiazine derivative that acts as a histamine (B1213489) H1 antagonist and was also investigated for its potential as an anticancer agent. Phenothiazines as a class are known to exhibit a range of pharmacological effects, primarily through their interaction with dopamine (B1211576) and histamine receptors. This document provides representative protocols for the administration and dosage of phenothiazine compounds in common animal models, which can serve as a starting point for studies involving this compound.

Data Presentation: Representative Dosing of Phenothiazine Derivatives in Animal Studies

The following table summarizes dosage information for phenothiazine derivatives that are structurally or functionally related to Dacemazine. These values should be used as a reference for designing initial dose-response studies for this compound.

CompoundAnimal ModelAdministration RouteDosage RangeStudy FocusReference
ChlorpromazineRatIntraperitoneal (i.p.)1, 3, 10 mg/kgBehavioral studies (catalepsy, locomotor activity)[1]
ChlorpromazineMouseIntraperitoneal (i.p.)5, 10 mg/kgPupillary light reflex imaging[2]
ChlorpromazineMouseIntraperitoneal (i.p.)4 mg/kgAnti-inflammatory (TNF inhibition)[3]
ChlorpromazineMouseSubcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.)5 - 50 mg/kgPharmacokinetic distribution[4]
PromazineRatIntraperitoneal (i.p.)10 mg/kgPharmacokinetics[5]
PromethazineRatSubcutaneous (s.c.)1.25 - 40 mg/kgNociception[6]
PromethazineRatOral (feeding study)6.25, 12.5 mg/kgTeratogenicity[7]

Experimental Protocols

The following are detailed, representative protocols for the administration of a phenothiazine derivative to rodents. These should be adapted and optimized for this compound.

Protocol 1: Intraperitoneal (i.p.) Administration in Mice

Objective: To administer a phenothiazine compound intraperitoneally to mice for behavioral or pharmacokinetic studies.

Materials:

  • This compound (or analogous phenothiazine)

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Syringes (1 mL)

  • Needles (25-27 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of the compound based on the desired dose and the number of animals.

    • Dissolve the compound in sterile saline to the desired final concentration. Ensure complete dissolution. The volume to be injected should ideally be between 0.1 mL and 0.25 mL for a 25-gram mouse[8].

  • Animal Handling and Injection:

    • Weigh the mouse to determine the exact volume of the dosing solution to be administered.

    • Restrain the mouse securely. One common method is to scruff the mouse by gently grasping the loose skin over the neck and shoulders.

    • Tilt the mouse to a slight head-down position to allow the abdominal organs to shift cranially.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder[8].

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle, bevel up.

    • Aspirate briefly to ensure no blood or peritoneal fluid is drawn into the syringe.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress, adverse reactions, or changes in behavior for at least 30 minutes post-injection.

Protocol 2: Oral Gavage (p.o.) Administration in Rats

Objective: To administer a phenothiazine compound orally to rats for toxicological or efficacy studies.

Materials:

  • This compound (or analogous phenothiazine)

  • Sterile water, saline, or other appropriate vehicle

  • Oral gavage needles (flexible or rigid, appropriate size for rats)

  • Syringes (1-3 mL)

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the dosing solution as described in Protocol 1. The maximum recommended volume for oral gavage in a 250-gram rat is typically up to 2.5 mL[8].

  • Animal Handling and Gavage:

    • Weigh the rat to calculate the precise dosing volume.

    • Restrain the rat firmly but gently. One person should hold the rat with one hand securing the head and neck, and the other hand supporting the body.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

    • Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.

    • Allow the rat to swallow the needle as you advance it smoothly into the esophagus to the predetermined depth. Do not force the needle.

    • Administer the solution slowly.

    • Withdraw the gavage needle gently.

  • Post-gavage Monitoring:

    • Return the rat to its cage and monitor for any signs of respiratory distress, regurgitation, or other adverse effects.

Mandatory Visualizations

Signaling Pathways

Phenothiazines, including Dacemazine, are known to primarily act as antagonists at Dopamine D2 receptors and Histamine H1 receptors. The following diagrams illustrate the canonical signaling pathways associated with these receptors.

Dopamine_D2_Receptor_Signaling cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway.

Histamine_H1_Receptor_Signaling cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG G_protein->PLC Activates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation) PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase A1 Calculate Dose & Prepare Dosing Solution A2 Weigh Animal A1->A2 A3 Calculate Injection Volume A2->A3 B1 Restrain Animal A3->B1 B2 Administer Compound (i.p. or p.o.) B1->B2 C1 Monitor for Adverse Effects B2->C1 C2 Conduct Behavioral Tests or Collect Samples C1->C2 C3 Data Analysis C2->C3

Caption: General Experimental Workflow.

References

Application Note: Measuring Dacemazine Hydrochloride's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine hydrochloride is a phenothiazine (B1677639) derivative recognized for its antagonist activity at the histamine (B1213489) H1 receptor.[1][2] Emerging research on phenothiazines suggests a broader range of biological activities, including potential anticancer properties, which may be linked to the modulation of critical signaling pathways and subsequent changes in gene expression.[3][4] This document provides a comprehensive guide for researchers interested in elucidating the molecular mechanisms of this compound by measuring its impact on gene expression. Detailed protocols for RNA sequencing (RNA-seq) and quantitative real-time PCR (qPCR) are provided, alongside illustrative data and pathway diagrams to guide experimental design and data interpretation.

While specific transcriptomic data for this compound is not yet publicly available, the information presented herein is based on the known effects of structurally related phenothiazines, such as chlorpromazine (B137089) and thioridazine. These compounds have been shown to influence the expression of genes involved in cell cycle regulation, apoptosis, and key signaling pathways like PI3K/Akt/mTOR.[1][3][5]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data on gene expression changes that could be observed in cancer cell lines (e.g., glioblastoma) following treatment with a phenothiazine compound like this compound. This data is illustrative and intended to provide a framework for presenting experimental findings.

Table 1: Differentially Expressed Genes in Glioblastoma Cells Treated with this compound (RNA-seq Data)

Gene SymbolGene NameLog2 (Fold Change)p-valueRegulation
DDIT4DNA Damage Inducible Transcript 42.581.25E-06Upregulated
VEGFAVascular Endothelial Growth Factor A-1.753.40E-05Downregulated
CCND1Cyclin D1-1.528.90E-05Downregulated
BCL2B-cell lymphoma 2-1.301.12E-04Downregulated
BAXBCL2 Associated X, Apoptosis Regulator1.252.50E-04Upregulated
SOX2SRY-Box Transcription Factor 2-2.104.60E-06Downregulated
OLIG2Oligodendrocyte Transcription Factor 2-1.897.20E-06Downregulated
NESNestin-1.659.80E-05Downregulated
PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha-1.153.20E-03Downregulated
AKT1AKT Serine/Threonine Kinase 1-1.055.60E-03Downregulated
MTORMechanistic Target Of Rapamycin Kinase-1.202.10E-03Downregulated

Table 2: Validation of Key Gene Expression Changes by qPCR

Gene SymbolLog2 (Fold Change) - RNA-seqLog2 (Fold Change) - qPCR (Mean ± SD)Regulation
VEGFA-1.75-1.68 ± 0.15Downregulated
CCND1-1.52-1.45 ± 0.12Downregulated
BCL2-1.30-1.25 ± 0.10Downregulated
BAX1.251.32 ± 0.09Upregulated
SOX2-2.10-2.05 ± 0.18Downregulated

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture and Treatment cluster_rna RNA Processing cluster_analysis Gene Expression Analysis cell_culture Seed cells (e.g., U87MG Glioblastoma) treatment Treat with this compound (and vehicle control) cell_culture->treatment incubation Incubate for desired time points (e.g., 24, 48h) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction qc RNA Quality Control (e.g., RIN) rna_extraction->qc rnaseq RNA Sequencing (Transcriptome-wide) qc->rnaseq qpcr qPCR (Validation) qc->qpcr data_analysis Bioinformatics Analysis (DEG, Pathway Analysis) rnaseq->data_analysis validation Data Validation and Interpretation qpcr->validation data_analysis->validation

Figure 1: Experimental workflow for gene expression analysis.

H1_Receptor_Signaling Dacemazine Dacemazine hydrochloride H1R Histamine H1 Receptor Dacemazine->H1R Inhibits Gq_11 Gq/11 H1R->Gq_11 Histamine Histamine Histamine->H1R Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Downstream PKC->Downstream

Figure 2: this compound's inhibition of the H1 receptor pathway.

PI3K_Akt_mTOR_Pathway Phenothiazines Phenothiazines (e.g., Dacemazine) PI3K PI3K Phenothiazines->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Figure 3: Phenothiazine-mediated inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocols

Protocol 1: Global Gene Expression Analysis using RNA Sequencing

This protocol outlines the steps for a comprehensive analysis of gene expression changes in a human cell line (e.g., U87MG glioblastoma) following treatment with this compound.

1. Cell Culture and Treatment: a. Culture U87MG cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. b. Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. c. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). d. Treat the cells with the desired concentration of this compound (e.g., 10 µM, 20 µM) and a vehicle control (DMSO) for 24 or 48 hours. Perform each treatment in triplicate.

2. RNA Extraction: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells directly in the wells using a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Mini Kit). c. Homogenize the lysate by passing it through a 20-gauge needle. d. Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) according to the manufacturer's instructions. e. Elute the RNA in nuclease-free water.

3. RNA Quality Control: a. Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for RNA-seq.

4. Library Preparation and Sequencing: a. Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification. b. Quantify the final libraries and assess their size distribution using a Bioanalyzer. c. Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq 6000) to generate 150 bp paired-end reads, aiming for a sequencing depth of at least 20 million reads per sample.[6]

5. Bioinformatics Analysis: a. Assess the quality of the raw sequencing reads using FastQC. b. Trim adapter sequences and low-quality bases using a tool like Trimmomatic. c. Align the trimmed reads to the human reference genome (GRCh38) using a splice-aware aligner such as HISAT2. d. Quantify gene expression levels using featureCounts or a similar tool to generate a count matrix. e. Perform differential gene expression analysis between this compound-treated and vehicle control samples using DESeq2 or edgeR in R. f. Identify genes with an adjusted p-value < 0.05 and a |log2(fold change)| > 1 as significantly differentially expressed. g. Perform pathway and gene ontology enrichment analysis on the list of differentially expressed genes using tools like GSEA or DAVID.

Protocol 2: Validation of Gene Expression Changes using Quantitative Real-Time PCR (qPCR)

This protocol describes the validation of a subset of differentially expressed genes identified by RNA-seq.

1. cDNA Synthesis: a. Using the same RNA samples from Protocol 1, reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.[7]

2. Primer Design and Validation: a. Design qPCR primers for the target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) using a tool like Primer-BLAST. Primers should span an exon-exon junction to avoid amplification of genomic DNA. b. Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

3. qPCR Reaction: a. Prepare the qPCR reaction mix in a 20 µL final volume containing:

  • 10 µL of 2x SYBR Green qPCR Master Mix
  • 1 µL of forward primer (10 µM)
  • 1 µL of reverse primer (10 µM)
  • 2 µL of diluted cDNA (e.g., 1:10 dilution)
  • 6 µL of nuclease-free water b. Run the qPCR reaction on a real-time PCR system (e.g., Bio-Rad CFX96) with the following cycling conditions:
  • Initial denaturation: 95°C for 3 minutes
  • 40 cycles of:
  • Denaturation: 95°C for 10 seconds
  • Annealing/Extension: 60°C for 30 seconds
  • Melt curve analysis to confirm product specificity.

4. Data Analysis: a. Determine the quantification cycle (Cq) values for each gene in each sample. b. Normalize the Cq values of the target genes to the geometric mean of the housekeeping genes (ΔCq). c. Calculate the fold change in gene expression using the 2^-ΔΔCq method, comparing the this compound-treated samples to the vehicle control.[7]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dacemazine Hydrochloride Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dacemazine hydrochloride. The information is designed to address common solubility challenges encountered during experiments in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a phenothiazine (B1677639) derivative that has been investigated for its properties as an H1 histamine (B1213489) antagonist and as a potential anticancer agent.[1] Like many phenothiazine compounds, this compound possesses a hydrophobic tricyclic structure, which can lead to poor solubility in neutral aqueous solutions, creating challenges for in vitro assays and formulation development.

Q2: How does the pH of an aqueous buffer affect the solubility of this compound?

The solubility of phenothiazine derivatives like this compound is highly dependent on pH. These compounds are typically weak bases. In acidic conditions, the molecule becomes protonated (ionized), which significantly increases its aqueous solubility. Conversely, as the pH increases and becomes more alkaline, the compound tends to exist in its less soluble, un-ionized form, which may lead to precipitation.

Q3: What are the recommended starting points for dissolving this compound in aqueous buffers?

Given the pH-dependent solubility, starting with a slightly acidic buffer (pH 4-6) is recommended. It is also advisable to begin with a low concentration and gradually increase it while monitoring for any precipitation. If the experimental conditions require a neutral or alkaline pH, solubility enhancement techniques will likely be necessary.

Q4: Can co-solvents be used to improve the solubility of this compound?

Yes, the addition of water-miscible organic co-solvents can effectively increase the solubility of phenothiazine compounds. By reducing the overall polarity of the aqueous medium, co-solvents can better accommodate the hydrophobic nature of this compound. Commonly used co-solvents include:

It is crucial to first dissolve the this compound in the co-solvent and then add the aqueous buffer to the desired final concentration. Researchers should be mindful of the potential effects of the co-solvent on their specific experimental system.

Q5: How can cyclodextrins help in solubilizing this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes. This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility. Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose. The stoichiometry of these complexes is often 1:1.[2]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when preparing a stock in a neutral buffer (e.g., PBS pH 7.4).

  • Possible Cause: The pH of the buffer is too high for the desired concentration, leading to the formation of the less soluble, un-ionized form of the compound.

  • Troubleshooting Steps:

    • Lower the pH: Attempt to dissolve the compound in a more acidic buffer (e.g., citrate (B86180) buffer pH 5.0 or acetate (B1210297) buffer pH 4.5).

    • Use a Co-solvent: Prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to the aqueous buffer while vortexing to achieve the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental setup.

    • Utilize Cyclodextrins: Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., HP-β-CD) in the aqueous buffer first. Then, add the this compound to this solution to facilitate the formation of a soluble inclusion complex.

Issue 2: The solubility of this compound appears to be inconsistent between experiments.

  • Possible Cause: Minor variations in buffer preparation, leading to slight pH differences, can significantly impact the solubility of pH-sensitive compounds. Temperature fluctuations can also affect solubility.

  • Troubleshooting Steps:

    • Verify Buffer pH: Always measure and confirm the final pH of your buffer solution after all components have been added.

    • Control Temperature: Ensure that solubility experiments are conducted at a consistent and controlled temperature.

    • Equilibration Time: Allow sufficient time for the compound to fully dissolve. This can be facilitated by gentle agitation or sonication.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide data for structurally similar phenothiazine derivatives, Chlorpromazine hydrochloride and Trifluoperazine dihydrochloride, to serve as a reference. These values can offer an approximation of the expected solubility behavior of this compound.

Table 1: Intrinsic Aqueous Solubility of Selected Phenothiazine Derivatives

CompoundIntrinsic Solubility (S₀) at 25°C (µg/mL)Intrinsic Solubility (S₀) at 37°C (µg/mL)
Chlorpromazine HCl0.5[1][3]5.5[1][3]
Trifluoperazine 2HCl2.7[1][3]8.7[1][3]

Table 2: pKa Values of Selected Phenothiazine Derivatives

CompoundpKa
Chlorpromazine HCl9.15[3]
Trifluoperazine 2HCl8.97[3]

Note: The pKa value indicates the pH at which the ionized and un-ionized forms are present in equal amounts. Above the pKa, the less soluble un-ionized form predominates.

Table 3: Solubility of Chlorpromazine Hydrochloride in Various Solvents

SolventSolubility
WaterSoluble (50 mg/mL)[4]
EthanolSoluble
PBS (pH 7.2)Approximately 10 mg/mL

Table 4: Solubility of Trifluoperazine Dihydrochloride in Various Solvents

SolventSolubility (at 25°C)
Water96 mg/mL
Ethanol96 mg/mL
DMSO88 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent

  • Weigh the desired amount of this compound powder.

  • Add a minimal volume of a suitable co-solvent (e.g., DMSO, ethanol) to completely dissolve the powder.

  • While vortexing, slowly add the aqueous buffer of choice (e.g., Phosphate Buffered Saline, Tris-HCl) to the co-solvent mixture until the final desired volume and concentration are reached.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a higher ratio of co-solvent or a lower final concentration of this compound.

Protocol 2: Preparation of a this compound Solution using Cyclodextrin

  • Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer at a concentration sufficient to form a 1:1 molar ratio with this compound.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring.

  • Continue to stir the mixture at room temperature until the this compound is fully dissolved. This may take several hours. Gentle heating (e.g., to 37°C) can sometimes expedite the process.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Visualizations

A workflow for troubleshooting this compound solubility issues.

cyclodextrin_complexation cluster_components Components cluster_process Complexation cluster_result Result dacemazine Dacemazine HCl (Hydrophobic) plus + dacemazine->plus cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->plus complex Soluble Inclusion Complex plus->complex Forms

Mechanism of solubility enhancement by cyclodextrin complexation.

anticancer_pathway cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome dacemazine Dacemazine HCl akt_pathway PDK1/Akt Pathway dacemazine->akt_pathway Inhibits mapk_pathway MAPK/ERK1/2 Pathway dacemazine->mapk_pathway Modulates proliferation Decreased Cell Proliferation akt_pathway->proliferation Leads to apoptosis Induction of Apoptosis akt_pathway->apoptosis Leads to mapk_pathway->proliferation Leads to anticancer Anticancer Effect proliferation->anticancer apoptosis->anticancer

Potential anticancer signaling pathways modulated by phenothiazines.

References

Assessing the stability and degradation of Dacemazine hydrochloride in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Dacemazine hydrochloride in cell culture media. The following information is curated to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenothiazine (B1677639) derivative that functions as a histamine (B1213489) H1 receptor antagonist.[1][2] Its primary mechanism of action is to block the H1 histamine receptor, a G-protein coupled receptor. This action prevents histamine from binding and initiating the Gq signaling pathway, which is involved in allergic responses.[3][4]

Q2: What are the main factors that can affect the stability of this compound in my cell culture experiments?

As a phenothiazine derivative, the stability of this compound in aqueous solutions like cell culture media can be influenced by several factors:

  • pH: The pH of the culture medium can significantly impact the stability of phenothiazines.[5]

  • Light Exposure: Phenothiazine compounds are known to be sensitive to light and can undergo photodegradation.[6][7][8]

  • Temperature: Elevated temperatures can accelerate the degradation of phenothiazines.[9]

  • Oxidation: The presence of oxygen and certain metal ions (e.g., iron, copper) can promote oxidative degradation.[10][11]

  • Media Components: Specific components within the cell culture media could potentially interact with and affect the stability of the compound.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented, based on the known degradation pathways of other phenothiazine drugs, the primary degradation products are likely to be:

  • Sulfoxide derivatives: Oxidation of the sulfur atom in the phenothiazine ring is a common degradation pathway.[10][12]

  • N-oxide derivatives: Oxidation can also occur at the nitrogen atom in the side chain.

  • Products of photodegradation, which can be numerous and complex.[6]

Q4: How can I monitor the stability of this compound in my cell culture medium?

You can monitor the stability of this compound using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method to separate and quantify the parent compound and its degradation products.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can provide more detailed information about the identity of the degradation products.

  • UV-Vis Spectrophotometry: While less specific than HPLC, it can be a simpler method to get a general idea of degradation if the compound and its degradants have distinct absorption spectra.[13]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent or lower-than-expected experimental results. Degradation of this compound in the cell culture medium.• Prepare fresh stock solutions of this compound for each experiment. • Protect solutions from light by using amber vials or wrapping containers in foil. • Minimize the time the compound is in the culture medium before the assay. • Consider performing a time-course experiment to assess stability over your experimental duration.
Precipitate forms in the stock solution or culture medium. Poor solubility or pH-dependent precipitation. Phenothiazines can be weak bases and may precipitate at higher pH.[14]• Ensure the pH of your stock solution and final culture medium is within a range where this compound is soluble. • Consider using a co-solvent like DMSO for the stock solution, ensuring the final concentration in the medium is non-toxic to cells. • Prepare a more dilute stock solution.
Observed cellular toxicity is higher than anticipated. Formation of a toxic degradation product.• Analyze the culture medium for the presence of degradation products using HPLC or LC-MS. • If degradation is confirmed, take steps to minimize it (see above).
Color change observed in the stock solution or medium. Oxidation of the phenothiazine compound. Oxidation of phenothiazines can sometimes result in a color change.[11]• De-gas aqueous solutions to remove dissolved oxygen. • Consider adding a compatible antioxidant to the stock solution, but first verify its compatibility with your cell line and experiment.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure to assess the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Sterile, amber microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

  • Preparation of Test Solutions:

    • Spike the cell culture medium (with and without serum) with this compound to a final concentration relevant to your experiments (e.g., 10 µM).

    • Prepare a control sample in a stable solvent (e.g., acetonitrile) at the same concentration.

  • Incubation:

    • Aliquot the test solutions into sterile, amber microcentrifuge tubes.

    • Incubate the tubes at 37°C in a 5% CO₂ incubator.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store the collected samples at -80°C until analysis.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • If the medium contains serum, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the proteins. Collect the supernatant.

    • Filter the samples through a 0.22 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method. A typical starting point for a C18 column could be a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

    • Monitor the peak area of this compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound (10 µM) in Different Cell Culture Media at 37°C.

Time (hours)% Remaining in DMEM% Remaining in RPMI-1640% Remaining in DMEM + 10% FBS
0100.0100.0100.0
495.296.198.5
888.790.395.8
2470.175.485.2
4855.862.372.9

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Dacemazine HCl Stock Solution prep_media Spike Cell Culture Media prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate sample Collect Samples at Time Points incubate->sample process Process Samples (e.g., Protein Precipitation) sample->process analyze Analyze by HPLC/LC-MS process->analyze data Calculate % Remaining and Half-life analyze->data

Caption: Workflow for assessing this compound stability.

G cluster_degradation Potential Degradation Pathways of this compound Dacemazine Dacemazine (Phenothiazine Core) Oxidation Oxidation (O₂, Metal Ions) Dacemazine->Oxidation Photodegradation Photodegradation (Light Exposure) Dacemazine->Photodegradation Thermal Thermal Degradation (Heat) Dacemazine->Thermal Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide N_Oxide N-Oxide Derivative Oxidation->N_Oxide Photo_Products Various Photoproducts Photodegradation->Photo_Products Thermal_Products Thermal Degradants Thermal->Thermal_Products

Caption: Potential degradation pathways for this compound.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Dacemazine Dacemazine HCl (Antagonist) Dacemazine->H1R Blocks Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Activate Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Histamine H1 receptor signaling pathway.

References

Technical Support Center: Optimizing Dacemazine Hydrochloride Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dacemazine hydrochloride in vitro. This compound is a phenothiazine (B1677639) derivative known to function as a histamine (B1213489) H1 antagonist and has been explored for its potential anticancer properties.[1][2][3][4] This guide is designed to address common issues that may arise during its experimental use.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary established mechanism is the antagonism of the histamine H1 receptor.[1][2][3][4] As a member of the phenothiazine class of compounds, it is also being investigated for its anticancer activities. Phenothiazines have been shown to induce cytotoxicity in cancer cells through various mechanisms, including the disruption of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Q2: What are the common in vitro applications of this compound?

A2: Based on its known activities, this compound is primarily used in two main areas of in vitro research:

  • Histamine H1 Receptor Antagonism: Studying its effects on cellular models expressing the H1 receptor, for example, in allergy and inflammation research.

  • Anticancer Research: Investigating its cytotoxic and anti-proliferative effects on various cancer cell lines.

Q3: How should I prepare a stock solution of this compound?

A3: this compound, as a hydrochloride salt, is generally soluble in aqueous solutions and organic solvents like dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is common practice to prepare a high-concentration stock solution in DMSO, which can then be further diluted in a cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is a recommended starting concentration range for in vitro experiments?

A4: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on data from other phenothiazine derivatives and H1 antagonists, the following are suggested starting ranges:

  • For anticancer activity (cytotoxicity assays): A broad range of 1 µM to 50 µM is a reasonable starting point for determining the half-maximal inhibitory concentration (IC50).

  • For histamine H1 receptor antagonism: Concentrations in the nanomolar to low micromolar range (1 nM to 10 µM) are typically effective for receptor-specific effects.[5]

It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at expected concentrations 1. Incorrect concentration: The effective concentration for your cell line may be higher than anticipated. 2. Compound degradation: Improper storage may have led to the degradation of this compound. 3. Cell line resistance: The target cells may not be sensitive to the compound.1. Perform a wider dose-response curve, extending to higher concentrations. 2. Ensure the compound is stored as recommended (typically at -20°C, protected from light). Prepare fresh stock solutions. 3. Verify the expression of the target (e.g., histamine H1 receptor) in your cell line. Consider using a different, more sensitive cell line as a positive control.
High background cytotoxicity in vehicle control 1. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium is too high.1. Ensure the final DMSO concentration in your assay does not exceed 0.5%. Prepare intermediate dilutions of your stock solution in the culture medium to minimize the volume of DMSO added to each well.
Inconsistent results between experiments 1. Variability in cell seeding density: Inconsistent cell numbers can lead to variable results in viability and proliferation assays. 2. Inconsistent incubation times: The duration of compound exposure can significantly impact the outcome. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth.1. Ensure accurate cell counting and consistent seeding density across all wells and experiments. 2. Maintain consistent incubation times for all experiments. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with a sterile medium or PBS.
Precipitation of the compound in the culture medium 1. Low solubility at final concentration: The compound may not be fully soluble in the aqueous culture medium at the desired concentration.1. Try preparing the final dilution in a serum-free medium before adding it to the cells. If precipitation persists, consider using a lower concentration or a different solvent system (with appropriate controls).

Data Presentation

Table 1: Estimated Effective Concentrations of this compound for In Vitro Assays

Assay Type Target Cell Type Estimated Effective Concentration Range Key Readout
Cytotoxicity/Cell ViabilityCancer CellsVarious Cancer Cell Lines1 µM - 50 µMIC50, Cell Viability (%)
Histamine Release AssayMast Cells/BasophilsPrimary cells or cell lines1 nM - 10 µMHistamine Release (%)
Calcium Mobilization AssayH1 Receptor-expressing cellsTransfected cell lines (e.g., CHO-H1)1 nM - 1 µMIntracellular Calcium Levels

Note: The concentration ranges provided are estimates based on the activity of similar compounds. The optimal concentration for this compound should be determined empirically for each specific experimental system.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective treatment or control solutions.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e-g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

As a phenothiazine derivative with potential anticancer activity, this compound may modulate key signaling pathways involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Dacemazine Dacemazine hydrochloride Dacemazine->PI3K Dacemazine->ERK

Caption: Potential inhibition of PI3K/Akt/mTOR and MAPK/ERK pathways by this compound.

Experimental Workflow

G start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h compound_treatment Treat with Dacemazine HCl (serial dilutions) incubation_24h->compound_treatment incubation_48_72h Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT reagent incubation_48_72h->mtt_addition incubation_3_4h Incubate 3-4h mtt_addition->incubation_3_4h solubilization Solubilize formazan crystals (DMSO) incubation_3_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experimental artifacts related to the use of Dacemazine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenothiazine (B1677639) derivative that acts as a histamine (B1213489) H1 receptor antagonist.[1] It has been investigated for its potential anticancer properties, a characteristic shared by other phenothiazine compounds.[2][3][4] While its primary established mechanism is the blockage of the histamine H1 receptor, its effects in cancer cells may involve multiple signaling pathways.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO.[1] For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C (for months to years). For short-term storage (days to weeks), 0-4°C is suitable.[1] Stock solutions prepared in DMSO should also be stored at -20°C or -80°C.

Q3: What are the known off-target effects of phenothiazine derivatives like this compound?

A3: Phenothiazines as a class are known to have a broad range of biological activities and can interact with multiple targets beyond their primary mechanism of action.[5] These can include effects on calmodulin, which is involved in cell cycle regulation, and the potential to reactivate protein phosphatase 2A (PP2A), a tumor suppressor.[5] Additionally, they can alter plasma membrane properties, which may sensitize cancer cells to injury.[6] Researchers should be aware of these potential off-target effects when interpreting experimental data.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect in Cell Viability/Cytotoxicity Assays

Q: I am not observing the expected cytotoxic effect of this compound on my cancer cell line, or the results are highly variable.

A: This is a common issue that can arise from several factors. Please consider the following troubleshooting steps:

  • Compound Solubility and Stability:

    • Precipitation in Media: this compound, like many hydrophobic compounds, may precipitate when diluted from a DMSO stock into aqueous cell culture media.[7]

      • Recommendation: Perform a stepwise dilution of your stock solution into pre-warmed (37°C) culture media. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[7] Visually inspect the media for any precipitate after adding the compound.

    • Stability in Media: The compound's stability in your specific cell culture medium over the duration of the experiment could be a factor.[8][9]

      • Recommendation: If you continue to see inconsistent results, consider performing a stability test. This can be done by incubating this compound in your complete cell culture medium for the duration of your experiment and then analyzing its concentration by HPLC.

  • Cell Line Sensitivity:

    • Not all cell lines will respond to this compound in the same way. The expression level of the histamine H1 receptor and the status of other signaling pathways can influence sensitivity.[4]

      • Recommendation: If possible, test a panel of cell lines to identify a sensitive model. It is also advisable to include a positive control compound (e.g., another phenothiazine with known cytotoxic effects like thioridazine (B1682328) or chlorpromazine) to ensure the assay is performing as expected.[10]

  • Assay Protocol:

    • The choice of cytotoxicity assay can influence the outcome. For example, metabolic assays like MTT or MTS measure mitochondrial activity, which may be affected differently than assays that measure membrane integrity.

      • Recommendation: Refer to the detailed "Experimental Protocols" section below for a generalized cytotoxicity assay protocol and consider trying an alternative method if issues persist.

Issue 2: Unexpected Results in Western Blotting

Q: I am trying to assess the effect of this compound on a specific signaling pathway via Western Blot, but my results are unclear or contradictory.

A: Western blotting can be a sensitive technique with many potential pitfalls. Here are some common issues and recommendations:

  • Antibody Specificity:

    • Ensure that the primary antibody you are using is specific for the target protein and has been validated for Western Blotting.

      • Recommendation: Always include appropriate controls, such as lysates from cells where the target protein is known to be expressed or knocked out/down.

  • Loading Controls:

    • Inconsistent protein loading between lanes can lead to misinterpretation of the results.

      • Recommendation: Use a reliable loading control (e.g., GAPDH, β-actin, or tubulin) to normalize your data. Ensure that the expression of your chosen loading control is not affected by this compound treatment.

  • Off-Target Effects:

    • As a phenothiazine, this compound may have off-target effects that could indirectly influence your protein of interest.[5]

      • Recommendation: Consider the broader signaling network that might be affected. For example, if you are looking at a protein downstream of PI3K/AKT, be aware that phenothiazines can modulate this pathway.[10]

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table presents hypothetical, yet plausible, IC50 values based on the known activity of other phenothiazines in cancer cell lines. These values should be used as a reference point for designing experiments.

Cell LineCancer TypeHypothetical IC50 (µM)
MDA-MB-231Breast Cancer15
A549Lung Cancer25
U87 MGGlioblastoma10
PC-3Prostate Cancer30

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blotting

This protocol outlines the key steps for analyzing protein expression changes following treatment with this compound.

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Analysis stock Dacemazine HCl Stock (DMSO) treatment Treatment of Cells stock->treatment cells Cell Culture cells->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot incubation->western data Data Analysis viability->data western->data troubleshooting_flow start Inconsistent/No Effect in Viability Assay solubility Check Solubility/ Precipitation in Media start->solubility sol_yes Precipitate Observed solubility->sol_yes Yes sol_no No Precipitate solubility->sol_no No stability Assess Compound Stability in Media (e.g., HPLC) stab_yes Degradation Observed stability->stab_yes Yes stab_no Stable stability->stab_no No cell_line Verify Cell Line Sensitivity cell_yes Cell Line is Resistant cell_line->cell_yes Yes cell_no Cell Line is Sensitive cell_line->cell_no No protocol Review Assay Protocol prot_yes Protocol Issue Identified protocol->prot_yes Yes prot_no Protocol OK protocol->prot_no No action_sol Action: Optimize Dilution (Stepwise, Warm Media) sol_yes->action_sol sol_no->stability action_stab Action: Adjust Experiment Duration or Re-dose stab_yes->action_stab stab_no->cell_line action_cell Action: Use a Different Cell Line or Positive Control cell_yes->action_cell cell_no->protocol action_prot Action: Optimize Assay Parameters prot_yes->action_prot end Problem Resolved action_sol->end action_stab->end action_cell->end action_prot->end signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dacemazine Dacemazine hydrochloride h1r Histamine H1 Receptor dacemazine->h1r pi3k PI3K dacemazine->pi3k h1r->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor apoptosis_reg Apoptosis Regulators (e.g., Bcl-2 family) akt->apoptosis_reg proliferation Cell Proliferation & Survival mtor->proliferation apoptosis_reg->proliferation

References

Preventing precipitation of Dacemazine hydrochloride in physiological saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Dacemazine hydrochloride in physiological saline.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of physiological saline?

A1: this compound is the salt of a weakly basic drug. Its solubility in aqueous solutions is highly dependent on the pH of the medium. Physiological saline has a pH of approximately 5.5. At this pH, a significant portion of this compound can convert to its less soluble free base form, leading to precipitation. The pKa of Dacemazine, estimated to be around 9.0-9.5 based on structurally similar phenothiazines like chlorpromazine (B137089) (pKa 9.15) and promethazine (B1679618) (pKa 9.37), indicates that it is most soluble at acidic pH values where it is predominantly in its ionized, hydrochloride salt form.[1]

Q2: What is the ideal pH range to maintain the solubility of this compound?

A2: To prevent precipitation, the pH of the formulation should be kept sufficiently below the pKa of Dacemazine. A pH range of 3.0 to 5.5 is generally recommended for injectable formulations of similar phenothiazine (B1677639) derivatives.[2] For instance, the commercial formulation for Chlorpromazine HCl injection has a pH between 3.4 and 5.4.[2] The optimal pH for your specific concentration of this compound should be determined experimentally by conducting a pH-solubility profile.

Q3: Are there any excipients that can help prevent the precipitation of this compound?

A3: Yes, several excipients can be used to enhance and maintain the solubility of this compound in physiological saline:

  • pH-adjusting agents and Buffers: Acids such as hydrochloric acid or citric acid can be used to lower the pH of the solution. Buffering agents like citrate (B86180) or acetate (B1210297) buffers can be employed to maintain the pH within the desired range.[3][4][5]

  • Co-solvents: The addition of water-miscible organic solvents can increase the solubility of the free base form of Dacemazine. Commonly used co-solvents for parenteral formulations include propylene (B89431) glycol and polyethylene (B3416737) glycol (PEG) 300 or 400.[3][6][7][8]

  • Antioxidants and Stabilizers: Phenothiazine derivatives can be sensitive to oxidation. Including antioxidants like ascorbic acid, sodium metabisulfite, or sodium sulfite (B76179) can improve the stability of the formulation.[2][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Precipitation upon dissolution in physiological saline. The pH of the saline is too high, causing the conversion of this compound to its less soluble free base.1. Adjust the pH: Lower the pH of the physiological saline to a range of 3.0-5.0 using a suitable acid (e.g., 0.1M HCl) before adding the this compound. 2. Use a buffered saline: Prepare a saline solution buffered with a pharmaceutically acceptable buffer system (e.g., citrate or acetate buffer) to maintain the pH in the optimal range.
Cloudiness or precipitation develops over time. The initial pH was not stable, or the formulation is undergoing degradation. The concentration of this compound may be too high for the chosen formulation.1. Verify pH stability: Re-measure the pH of the solution to ensure it has remained in the target range. If not, a buffer system with a higher buffering capacity may be needed. 2. Incorporate antioxidants: Add antioxidants such as ascorbic acid (e.g., 0.2% w/v) to prevent oxidative degradation. 3. Reduce concentration: If precipitation persists, the concentration of this compound may need to be lowered.
Precipitation occurs when mixing with other solutions. The pH of the resulting mixture is unfavorable for this compound solubility. Incompatibility with other components in the mixture.1. Check pH of all solutions: Before mixing, ensure the pH of all solutions is compatible with the solubility requirements of this compound. 2. Perform a compatibility study: Mix small volumes of the solutions and observe for any signs of precipitation before preparing a larger batch.
Incomplete dissolution of this compound powder. The solubility limit has been exceeded at the current pH and temperature.1. Increase solvent volume: Use a larger volume of physiological saline to dissolve the powder. 2. Incorporate a co-solvent: Add a co-solvent such as propylene glycol or PEG 400 to the saline solution to increase the solubility. Start with a low concentration (e.g., 5-10% v/v) and optimize as needed.[7][8]

Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile of this compound

Objective: To determine the solubility of this compound at various pH values to identify the optimal pH range for formulation.

Materials:

  • This compound powder

  • Series of buffers (e.g., citrate, phosphate) covering a pH range of 2.0 to 8.0

  • Physiological saline (0.9% NaCl)

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, and 8.0).

  • Prepare Saturated Solutions: Add an excess amount of this compound powder to vials containing a known volume of each buffer solution.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter.

  • Dilution and Quantification: Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Analyze the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate the pH-solubility profile.

Protocol 2: Formulation of a Solubilized this compound Solution

Objective: To prepare a stable, precipitate-free solution of this compound in a vehicle suitable for experimental use.

Materials:

  • This compound powder

  • Water for Injection (WFI)

  • Sodium chloride

  • Citric acid (or other suitable acid for pH adjustment)

  • Propylene glycol (optional co-solvent)

  • Ascorbic acid (optional antioxidant)

  • Sterile vials

  • Calibrated pH meter

Procedure:

  • Vehicle Preparation: To a sterile beaker, add approximately 80% of the final volume of WFI.

  • Dissolve Excipients:

    • Add and dissolve sodium chloride to achieve a 0.9% w/v concentration.

    • If using, add and dissolve the chosen buffering agent or antioxidant (e.g., ascorbic acid at 0.2% w/v).

    • If using a co-solvent, add the desired volume of propylene glycol (e.g., 10% v/v) and mix thoroughly.

  • pH Adjustment: Slowly add a solution of citric acid (or another suitable acid) to the vehicle to adjust the pH to the desired range (e.g., 4.0 - 4.5).

  • Dissolve this compound: Slowly add the accurately weighed this compound powder to the pH-adjusted vehicle while stirring until completely dissolved.

  • Final Volume Adjustment: Add WFI to reach the final desired volume and mix well.

  • Final pH Check: Measure and record the final pH of the solution. If necessary, make small adjustments with acid or base.

  • Sterile Filtration: Filter the final solution through a sterile 0.22 µm filter into sterile vials.

Data Presentation

Table 1: pKa Values of Dacemazine and Structurally Related Phenothiazines

CompoundpKa
Dacemazine (estimated)~9.0 - 9.5
Chlorpromazine hydrochloride9.15
Promazine hydrochloride9.37
Promethazine9.1
Thioridazine hydrochloride8.89
Triflupromazine hydrochloride9.03

Data for related compounds from Domańska et al. (2011).[1]

Table 2: Example Formulation for Chlorpromazine HCl Injection (25 mg/mL)

IngredientConcentrationPurpose
Chlorpromazine hydrochloride25 mg/mLActive Pharmaceutical Ingredient
Ascorbic acid2 mg/mLAntioxidant
Sodium metabisulfite1 mg/mLAntioxidant
Sodium sulfite1 mg/mLAntioxidant
Sodium chloride6 mg/mLTonicity Agent
Water for Injectionq.s. to 1 mLVehicle
Final pH 3.4 - 5.4 Solubility/Stability

Data adapted from the FDA label for Chlorpromazine HCl Injection, USP.[2]

Visualizations

G cluster_Troubleshooting Troubleshooting Workflow for Dacemazine HCl Precipitation Start Precipitation Observed Check_pH Is pH of the solution < 5.5? Start->Check_pH Adjust_pH Adjust pH to 3.0-5.0 with acid/buffer Check_pH->Adjust_pH No Check_Concentration Is concentration too high? Check_pH->Check_Concentration Yes Stable_Solution Stable Solution Achieved Adjust_pH->Stable_Solution Add_Cosolvent Add co-solvent (e.g., Propylene Glycol) Add_Cosolvent->Stable_Solution Check_Concentration->Add_Cosolvent No Reduce_Concentration Reduce Dacemazine HCl concentration Check_Concentration->Reduce_Concentration Yes Reduce_Concentration->Stable_Solution H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Dacemazine Dacemazine (H1 Antagonist) Dacemazine->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_Release->Cellular_Response PKC->Cellular_Response

References

Technical Support Center: Dacemazine Hydrochloride and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dacemazine hydrochloride in cell viability and cytotoxicity studies. This compound, as a phenothiazine (B1677639) derivative, possesses chemical properties that may interfere with common cell viability assays. This guide will help you identify and mitigate these potential issues to ensure accurate and reliable experimental results.

Troubleshooting Guide

Q1: My MTT/XTT assay shows an unexpected increase in "viability" or highly variable results after treatment with this compound. What could be the cause?

A: This is a common issue when working with redox-active compounds like phenothiazines. The interference can stem from two main sources:

  • Direct Reduction of Tetrazolium Salts: this compound, belonging to the electron-rich phenothiazine class, may directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) products non-enzymatically.[1][2] This leads to a color change that is independent of cellular metabolic activity, resulting in an overestimation of cell viability.

  • Optical Interference: Phenothiazine derivatives can absorb light in the visible spectrum, potentially overlapping with the absorbance wavelength of the formazan product (typically 450-570 nm).[3][4] This spectral overlap can lead to artificially high absorbance readings.

Troubleshooting Steps:

  • Run a Compound-Only Control: In a cell-free plate, add your complete assay medium and this compound at the concentrations used in your experiment. Then, add the MTT or XTT reagent and the solubilizing agent. If you observe a color change, it confirms direct reduction of the tetrazolium salt.

  • Check for Spectral Overlap: Measure the absorbance of this compound in your assay medium at the same wavelength used to measure the formazan product. A significant absorbance value indicates potential optical interference.

  • Switch to a Non-Redox-Based Assay: If interference is confirmed, it is highly recommended to use an alternative assay that does not rely on cellular reduction. See the "Recommended Alternative Assays" section for protocols.

Q2: I am using a resazurin-based assay (e.g., AlamarBlue®, CellTiter-Blue®) and my results with this compound are inconsistent. Is this assay also susceptible to interference?

A: Yes, resazurin-based assays are also susceptible to interference from redox-active compounds. The principle of this assay is the reduction of blue, non-fluorescent resazurin (B115843) to pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[5] this compound can potentially reduce resazurin directly, leading to a false-positive signal for cell viability.[6]

Troubleshooting Steps:

  • Perform a Cell-Free Control: Similar to the MTT/XTT assay, incubate this compound with the resazurin reagent in cell-free wells. An increase in fluorescence will indicate direct reduction of the reagent.

  • Consider an Endpoint Lysis Assay: If you suspect interference, switching to an assay that measures a different cellular parameter, such as ATP content or total protein, is advisable. These endpoint assays that involve cell lysis can sometimes minimize interference from compounds that interact with secreted cellular components.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a phenothiazine derivative that has been investigated as an H1 histamine (B1213489) antagonist and a potential anticancer agent.[7]

Why do phenothiazines like this compound interfere with some viability assays?

Phenothiazines are electron-rich molecules with reversible redox properties, meaning they can readily donate electrons.[1][2] This chemical characteristic allows them to directly reduce the indicator dyes used in many metabolic assays (e.g., MTT, XTT, resazurin), leading to a false signal that does not correlate with the number of viable cells.

Which cell viability assays are most likely to be affected?

Assays based on the metabolic reduction of a substrate are most at risk. This includes:

  • Tetrazolium-based assays (MTT, XTT, MTS, WST-1)[8]

  • Resazurin-based assays (AlamarBlue®, CellTiter-Blue®)[5]

What are suitable alternative assays?

It is recommended to use an orthogonal method that measures a different aspect of cell viability and is less susceptible to chemical interference. Good alternatives include:

  • ATP-based luminescence assays (e.g., CellTiter-Glo®): These assays measure the ATP content of viable cells, which is a strong indicator of metabolic activity.[9] Since the readout is luminescent, there is less chance of spectral interference.

  • Protein quantification assays (e.g., Sulforhodamine B [SRB] assay): The SRB assay measures total cellular protein content, which correlates with cell number.[10]

  • Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These methods directly count viable cells by assessing membrane integrity.[5]

  • Real-time cell analysis: Instruments that measure cellular impedance provide a non-invasive, label-free method to monitor cell proliferation over time.

Is it sufficient to just subtract the background from the compound-only control?

While this can account for some of the direct chemical reduction, it may not be fully accurate. The interaction of the compound with cellular components could alter its reductive potential. Therefore, using an alternative, non-interfering assay is the most robust approach to validate your findings. It is best practice to confirm results with at least two different assay types.

Data Presentation

Table 1: Comparison of Common Cell Viability Assays and Their Susceptibility to Interference by Phenothiazine Compounds

Assay TypePrincipleReadoutPotential for Interference by this compound
MTT/XTT/MTS Enzymatic reduction of tetrazolium saltColorimetricHigh: Direct reduction of tetrazolium and potential spectral overlap.[1][4]
Resazurin (AlamarBlue®) Enzymatic reduction of resazurinFluorometricHigh: Direct reduction of resazurin.[5][6]
ATP Luminescence (CellTiter-Glo®) Quantification of ATP in viable cellsLuminescentLow: Different detection principle, less prone to redox or spectral interference.[9]
Sulforhodamine B (SRB) Staining of total cellular proteinColorimetricLow: Measures a different cellular parameter, though compound precipitation could interfere.
Trypan Blue Exclusion Staining of non-viable cells with compromised membranesMicroscopic Cell CountLow: Based on membrane integrity, not metabolic activity.
LDH Release Measurement of lactate (B86563) dehydrogenase released from damaged cellsColorimetricLow: Measures cytotoxicity rather than viability, but potential for enzyme inhibition should be checked.[11]

Experimental Protocols

Recommended Primary Assay: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This protocol is based on commercially available kits and should be adapted to the specific manufacturer's instructions.

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired exposure time. Include vehicle-only controls.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Confirmatory Assay: Sulforhodamine B (SRB) Assay

Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, and thus to the cell number.

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the ATP-based assay, but use a clear-bottomed 96-well plate.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at approximately 510 nm using a microplate reader.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Assay Interference start Inconsistent results with Dacemazine HCl in MTT/XTT/Resazurin assay check_direct_reduction Run cell-free control: Compound + Assay Reagent start->check_direct_reduction direct_reduction_found Color/Fluorescence change observed? check_direct_reduction->direct_reduction_found Yes no_direct_reduction No significant change check_direct_reduction->no_direct_reduction No conclusion_interference Conclusion: Direct chemical interference is likely. direct_reduction_found->conclusion_interference check_spectral_overlap Check for spectral overlap: Measure absorbance of compound at assay wavelength no_direct_reduction->check_spectral_overlap recommend_alternative Action: Use an alternative assay (ATP-based, SRB, etc.) conclusion_interference->recommend_alternative overlap_found Significant absorbance? check_spectral_overlap->overlap_found Yes no_overlap No significant absorbance check_spectral_overlap->no_overlap No overlap_found->conclusion_interference conclusion_other_issue Conclusion: Interference is not due to direct reduction or spectral overlap. Consider other biological effects. no_overlap->conclusion_other_issue

Caption: Troubleshooting workflow for suspected assay interference.

InterferenceMechanisms Potential Mechanisms of Assay Interference cluster_redox Redox Interference cluster_spectral Spectral Interference Dacemazine_redox Dacemazine HCl (Redox-active) Formazan Formazan (Purple) Dacemazine_redox->Formazan Direct Reduction MTT MTT (Yellow) MTT->Formazan Cellular Reduction (Viable Cells) Dacemazine_spectral Dacemazine HCl (Absorbs light) Spectrophotometer Spectrophotometer (Reads absorbance at ~570nm) Dacemazine_spectral->Spectrophotometer False high reading Formazan_absorbance Formazan Absorbance Formazan_absorbance->Spectrophotometer True reading

Caption: Mechanisms of Dacemazine HCl assay interference.

RecommendedWorkflow Recommended Experimental Workflow start Start Experiment primary_assay Primary Assay: ATP Luminescence (e.g., CellTiter-Glo) start->primary_assay confirmatory_assay Confirmatory Assay: SRB or Dye Exclusion start->confirmatory_assay analyze Analyze Data from Both Assays primary_assay->analyze confirmatory_assay->analyze compare Do results correlate? analyze->compare conclusion_valid Conclusion: Results are robust and validated. compare->conclusion_valid Yes conclusion_re_evaluate Conclusion: Discrepancy suggests assay-specific artifact. Re-evaluate. compare->conclusion_re_evaluate No

References

Adjusting experimental conditions for Dacemazine hydrochloride efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for evaluating the efficacy of Dacemazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a phenothiazine (B1677639) derivative that functions as a first-generation H1 histamine (B1213489) antagonist.[1][2] Its primary mechanism involves competitively blocking the histamine H1 receptor, thereby mitigating the effects of histamine in the body. This antagonism helps to reduce allergic reactions. Additionally, as a phenothiazine, it has been investigated for potential anticancer properties, which may involve mechanisms such as the induction of apoptosis and modulation of signaling pathways like Akt/mTOR and MAPK/ERK.[3][4][5]

Q2: What are the key signaling pathways modulated by this compound?

As an H1 histamine receptor antagonist, this compound primarily interferes with the Gq/11 signaling cascade. Activation of the H1 receptor by histamine typically leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).[6][7][8] this compound blocks these downstream effects by preventing the initial binding of histamine to its receptor.

Q3: What are some common in vitro assays to assess the efficacy of this compound?

Standard in vitro assays to determine the efficacy of H1 histamine antagonists like this compound include:

  • Intracellular Calcium Mobilization Assays: These assays are conducted in cell lines stably expressing the human H1 receptor (e.g., CHO-K1 or U373 astrocytoma cells).[2][6] A fluorescent calcium indicator is used to measure the inhibition of histamine-induced calcium release in the presence of this compound.

  • Mast Cell or Basophil Degranulation Assays: The ability of this compound to inhibit the release of inflammatory mediators (e.g., histamine, leukotrienes) from immunologically-challenged mast cells or basophils can be quantified.[9]

  • Cell Viability and Apoptosis Assays: To evaluate its potential anticancer effects, standard assays such as MTT or annexin (B1180172) V/propidium iodide staining can be used on various cancer cell lines to measure cytotoxicity and apoptosis induction.[10]

Q4: What are suitable in vivo models for evaluating this compound's efficacy?

For assessing antihistaminic activity in vivo, the following models are commonly employed:

  • Histamine-Induced Bronchoconstriction in Guinea Pigs: This model assesses the ability of this compound to protect against histamine-induced airway constriction.[11]

  • Passive Paw Anaphylaxis in Rodents: This model evaluates the inhibitory effect of the compound on localized allergic reactions.[11]

  • Xenograft Models: For anticancer efficacy studies, human tumor cells can be implanted in immunocompromised mice to assess the effect of this compound on tumor growth.

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Potential Cause Recommended Solution
High variability in calcium mobilization assay results Inconsistent cell seeding density.Ensure a uniform cell monolayer by optimizing seeding protocols and cell counting.
Cell passage number is too high, leading to altered receptor expression.Use cells within a defined low passage number range for all experiments.
Instability of this compound in the assay buffer.Prepare fresh solutions of the compound for each experiment and assess its solubility and stability in the chosen buffer system.
Low potency (high IC50) observed Insufficient pre-incubation time with the antagonist.Optimize the pre-incubation time of this compound with the cells before adding histamine. Some antagonists require longer incubation to reach maximal potency.[2]
Degradation of the compound.Store the compound under recommended conditions (e.g., protected from light, appropriate temperature) and verify its integrity.
Cell death observed at higher concentrations Cytotoxicity of the compound.Perform a separate cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the concentration range where the compound is not toxic to the cells.
In Vivo Study Troubleshooting
Issue Potential Cause Recommended Solution
Lack of efficacy in animal models Poor bioavailability of this compound.Conduct pharmacokinetic studies to determine the optimal route of administration and dosing regimen to achieve therapeutic concentrations.
Inappropriate animal model for the specific allergic or disease phenotype.Select an animal model that is well-established and relevant to the human condition being studied.
Adverse effects observed (e.g., sedation, weight gain) Off-target effects common to first-generation antihistamines and phenothiazines.[12][13]Carefully monitor animals for adverse effects and consider adjusting the dose. Include appropriate control groups to differentiate between compound-specific effects and vehicle effects.
High dose administered.Perform a dose-response study to identify the minimum effective dose with the fewest side effects.

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay
  • Cell Culture: Culture CHO-K1 cells stably expressing the human histamine H1 receptor in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer.

  • Antagonist Incubation: Add the different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Histamine Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration) to the wells.

  • Data Acquisition: Immediately measure the change in fluorescence intensity using a plate reader equipped for kinetic reading.

  • Data Analysis: Calculate the percentage inhibition of the histamine response for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs
  • Animal Acclimatization: Acclimatize male guinea pigs to the experimental conditions for at least one week.

  • Compound Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the histamine challenge.

  • Histamine Challenge: Expose the animals to an aerosolized solution of histamine hydrochloride.

  • Monitoring: Monitor the animals for signs of bronchoconstriction, such as pre-convulsive dyspnea.

  • Data Collection: Record the time to the onset of bronchoconstriction.

  • Data Analysis: Compare the protection against bronchoconstriction afforded by this compound to the vehicle control group.

Data Presentation

Table 1: Example Dose-Response Data for H1 Receptor Antagonists in a Calcium Mobilization Assay
CompoundPre-incubation Time (min)IC50 (nM)
Antagonist X2.5154
Antagonist Y2.5273
Antagonist Z2.51369
Antagonist X6015
Antagonist Y6025
Antagonist Z6045

Note: This table contains example data based on published results for other antihistamines and should be replaced with experimental data for this compound.[2]

Visualizations

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq11 Gq/11 H1R->Gq11 Dacemazine Dacemazine hydrochloride Dacemazine->H1R Inhibits PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation) PKC->Downstream

Caption: H1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture H1R-expressing cells Seeding 3. Seed cells in 96-well plate Cell_Culture->Seeding Compound_Prep 2. Prepare Dacemazine hydrochloride dilutions Antagonist_Inc 5. Incubate with This compound Compound_Prep->Antagonist_Inc Dye_Loading 4. Load cells with calcium indicator dye Seeding->Dye_Loading Dye_Loading->Antagonist_Inc Histamine_Stim 6. Stimulate with histamine Antagonist_Inc->Histamine_Stim Data_Acq 7. Measure fluorescence (kinetic read) Histamine_Stim->Data_Acq IC50_Calc 8. Calculate IC50 value Data_Acq->IC50_Calc

Caption: Workflow for In Vitro Calcium Mobilization Assay.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Verify reagent stability and concentration Start->Check_Reagents Check_Cells Assess cell health and passage number Start->Check_Cells Check_Protocol Review experimental protocol for deviations Start->Check_Protocol Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Reagents_OK->Cells_OK Yes Optimize_Reagents Prepare fresh reagents, re-validate concentration Reagents_OK->Optimize_Reagents No Cells_OK->Protocol_OK Yes Optimize_Cells Use new cell stock, optimize seeding density Cells_OK->Optimize_Cells No Optimize_Protocol Standardize protocol, ensure consistency Protocol_OK->Optimize_Protocol No Resolved Problem Resolved Protocol_OK->Resolved Yes Optimize_Reagents->Resolved Optimize_Cells->Resolved Optimize_Protocol->Resolved

Caption: Logical Flow for Troubleshooting Inconsistent Experimental Results.

References

Validation & Comparative

A Comparative Analysis of H1 Antagonist Potency: Dacemazine Hydrochloride vs. Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the histamine (B1213489) H1 antagonist potency of Dacemazine hydrochloride and its close structural isomer, promethazine (B1679618). While both are phenothiazine (B1677639) derivatives recognized for their antihistaminic properties, this document aims to present available quantitative data, detail the experimental methodologies for potency determination, and visualize the underlying biological and experimental frameworks.

It is important to note that while promethazine is a well-characterized H1 antagonist with extensive data on its receptor affinity, specific quantitative potency data for this compound at the H1 receptor is not widely available in publicly accessible literature.[1] However, due to their structural similarity, the potent antihistaminic activity of promethazine serves as a crucial benchmark for inferring the potential activity of Dacemazine.

Quantitative Comparison of H1 Antagonist Potency

The primary measure of an H1 antagonist's potency is its binding affinity for the histamine H1 receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity and greater potency. The following table summarizes the available data for promethazine.

CompoundReceptorLigandAssay TypeKᵢ (nM)IC₅₀ (nM)Source
PromethazineHuman Histamine H1[³H]PyrilamineRadioligand Binding0.332.87DrugMatrix[2]

Experimental Protocols

The determination of H1 antagonist potency is typically achieved through in vitro assays, with radioligand binding assays being a gold standard for quantifying receptor affinity.

Histamine H1 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound (e.g., this compound or promethazine) to compete with a radiolabeled ligand for binding to the histamine H1 receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from cell lines stably expressing the human H1 receptor (e.g., HEK293 cells).[1]

  • Radioligand: [³H]Pyrilamine (mepyramine) is commonly used.[2]

  • Test Compounds: this compound, promethazine.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Filtration System: Glass fiber filters and a cell harvester.

  • Quantification: Liquid scintillation counter.[1]

Procedure:

  • Incubation: A fixed concentration of the radioligand ([³H]pyrilamine) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[1]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[1]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Visualizing the Mechanisms

To better understand the context of H1 antagonist activity and its measurement, the following diagrams illustrate the relevant signaling pathway and experimental workflow.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq_G11 Gq/11 H1R->Gq_G11 Couples to Antagonist Dacemazine or Promethazine Antagonist->H1R Blocks PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Allergic & Inflammatory Responses Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified H1 receptor signaling pathway and the inhibitory action of an antagonist.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (with H1 Receptors) Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([³H]Pyrilamine) Radioligand->Incubation Test_Compound Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Washing->Scintillation_Counting IC50_Determination Determine IC₅₀ Value Scintillation_Counting->IC50_Determination Ki_Calculation Calculate Kᵢ Value (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

Caption: Experimental workflow for an H1 receptor radioligand binding assay.

Conclusion

References

Validating the Specific Blockade of H1 Receptors by Dacemazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dacemazine hydrochloride, a phenothiazine (B1677639) derivative, and its specific blockade of the Histamine (B1213489) H1 receptor. By juxtaposing its profile with established first and second-generation H1 antagonists, this document aims to provide a framework for validating its selectivity and functional activity. Due to the limited publicly available binding data for this compound, this guide utilizes data from structurally related phenothiazines to infer its likely receptor interaction profile.

Comparative Receptor Binding Affinity

To quantitatively assess the specificity of an H1 receptor antagonist, it is crucial to determine its binding affinity (Ki) not only for the H1 receptor but also for a panel of other receptors known to be off-targets for this class of drugs. First-generation antihistamines, for instance, are known for their sedative and anticholinergic side effects due to their interaction with muscarinic and other central nervous system receptors.[1][2]

CompoundH1 (nM)M1 (nM)M2 (nM)M3 (nM)α1A (nM)D2 (nM)5-HT2A (nM)
Dacemazine -------
Promethazine (B1679618)~120>1000140732
Chlorpromazine0.3131401000.91.41.1
Diphenhydramine (First Gen)16140>10000100078014002300
Loratadine (Second Gen)2.5>10000>10000>10000>10000>10000>10000
Cetirizine (Second Gen)3>10000>10000>10000>10000>10000>10000
Fexofenadine (Second Gen)10>10000>10000>10000>10000>10000>10000

Note: Data for Promethazine and Chlorpromazine are compiled from various sources and should be considered approximate. The absence of data for Dacemazine highlights the need for empirical validation.

Based on its phenothiazine structure, it is hypothesized that this compound will exhibit potent H1 receptor antagonism, similar to promethazine and chlorpromazine.[3][4] However, it is also likely to display significant affinity for muscarinic, adrenergic, and dopaminergic receptors, characteristic of first-generation antihistamines and other phenothiazine derivatives.[3][5] This lack of selectivity is the primary differentiator from second-generation antihistamines like Loratadine, Cetirizine, and Fexofenadine, which are designed to have minimal interaction with these off-target receptors, thereby reducing side effects such as sedation and dry mouth.[2][6]

Experimental Protocols

To empirically validate the H1 receptor blockade and selectivity of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for H1 Receptor Affinity

This assay directly measures the affinity of a compound for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the human H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • [³H]-Pyrilamine (radioligand)

  • This compound

  • Comparator compounds (e.g., Diphenhydramine, Loratadine)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Homogenize HEK293-H1 cells in assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]-Pyrilamine (typically at its Kd value), and varying concentrations of this compound or comparator compounds. For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., Mepyramine).

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Calcium Imaging Assay

This assay measures the functional consequence of H1 receptor activation (intracellular calcium release) and its inhibition by an antagonist.

Objective: To determine the functional potency (IC50) of this compound in blocking histamine-induced calcium flux.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Histamine

  • This compound

  • Comparator compounds

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Procedure:

  • Cell Plating: Seed HEK293-H1 cells in a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Load the cells with Fluo-4 AM in assay buffer and incubate for 60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound or comparator compounds to the wells and incubate for 15-30 minutes.

  • Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.

  • Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC80) into the wells and immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Calculate the percentage of inhibition of the histamine-induced calcium response for each concentration of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

In Vivo Model of Histamine-Induced Bronchoconstriction

This in vivo assay assesses the ability of an antagonist to block the physiological effects of histamine in a whole-animal model.

Objective: To evaluate the in vivo efficacy of this compound in preventing histamine-induced bronchoconstriction in guinea pigs.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • This compound

  • Comparator compounds

  • Histamine

  • Anesthetic (e.g., urethane)

  • Whole-body plethysmograph

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs and place them in a whole-body plethysmograph to measure respiratory parameters, including airway resistance.

  • Compound Administration: Administer this compound or a comparator compound intravenously or intraperitoneally at various doses.

  • Histamine Challenge: After a set pretreatment time, challenge the animals with an intravenous injection of histamine to induce bronchoconstriction.

  • Measurement: Record the changes in airway resistance following the histamine challenge.

  • Data Analysis: Determine the dose of the antagonist required to cause a 50% inhibition of the histamine-induced increase in airway resistance (ED50).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the H1 receptor signaling pathway and the workflow for validating antagonist specificity.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq_11 Gq/11 H1R->Gq_11 Activates Dacemazine Dacemazine hydrochloride Dacemazine->H1R Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ (Increased) ER->Ca2_cyto Releases Ca2+ Response Cellular Response (e.g., smooth muscle contraction) Ca2_cyto->Response PKC->Response

Caption: H1 Receptor Signaling Pathway and Blockade by Dacemazine.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_conclusion Conclusion Binding Radioligand Binding Assay (Determine Ki) Functional Calcium Imaging Assay (Determine IC50) Binding->Functional Confirm Functional Antagonism Selectivity Receptor Selectivity Panel (Ki for off-targets) Binding->Selectivity Compare Affinities Functional->Selectivity Efficacy Histamine-Induced Bronchoconstriction Model (Determine ED50) Functional->Efficacy Translate to In Vivo Efficacy Conclusion Validate Specificity and Potency of this compound Selectivity->Conclusion Efficacy->Conclusion

Caption: Experimental Workflow for Validating H1 Receptor Blockade.

References

A Comparative Analysis of Dacemazine Hydrochloride and Second-Generation Antihistamines in Allergic Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed efficacy comparison between the first-generation phenothiazine (B1677639) derivative, Dacemazine hydrochloride, and modern second-generation antihistamines. While quantitative data for this compound is limited, this report contextualizes its potential efficacy by comparing the known characteristics of its class with the well-documented profiles of second-generation agents. This comparison focuses on key parameters including histamine (B1213489) H1 receptor affinity, anti-allergic and anti-inflammatory effects, and sedative properties, supported by available experimental data and methodologies.

Mechanism of Action: A Tale of Two Generations

Both this compound and second-generation antihistamines exert their primary effect by acting as inverse agonists at the histamine H1 receptor. This action stabilizes the inactive conformation of the receptor, thereby preventing histamine-induced downstream signaling that leads to allergic symptoms.

This compound , as a phenothiazine derivative, is classified as a first-generation antihistamine.[1] These agents are known to readily cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, such as sedation.[2][3] Their interaction with other receptors, including muscarinic, serotonergic, and alpha-adrenergic receptors, contributes to a broader range of side effects.[4]

Second-generation antihistamines , such as cetirizine, loratadine, and fexofenadine, were developed to be more selective for the peripheral H1 receptors and to have limited penetration of the blood-brain barrier.[2][5] This selectivity results in a significantly lower incidence of sedative and anticholinergic side effects.[4][5]

Quantitative Comparison of Efficacy

Direct comparative studies between this compound and second-generation antihistamines are not available in the current literature. To provide a quantitative perspective, this guide presents data for representative compounds from both first and second generations. Promethazine (B1679618), another phenothiazine derivative, is used as a proxy for this compound to illustrate the typical H1 receptor affinity of this class.

Table 1: H1 Receptor Binding Affinity (Ki in nM)

Compound ClassRepresentative DrugH1 Receptor Binding Affinity (Ki in nM)
First-Generation (Phenothiazine) Promethazine~1-5.4[6]
Second-Generation Cetirizine~6[7]
LoratadineData varies
FexofenadineData varies
DesloratadineHigher affinity than Cetirizine[8]

Lower Ki values indicate higher binding affinity.

Anti-Allergic and Anti-Inflammatory Effects

Both classes of antihistamines have demonstrated anti-allergic and anti-inflammatory properties beyond H1 receptor antagonism.

This compound , characteristic of first-generation antihistamines, is expected to inhibit the release of pro-inflammatory mediators from mast cells and basophils.[9] Studies on other first-generation agents like chlorpheniramine (B86927) and promethazine have shown such effects.[9]

Second-generation antihistamines have been more extensively studied for their anti-inflammatory actions.[7][10] These effects include the inhibition of inflammatory cell chemotaxis (especially eosinophils), and the downregulation of adhesion molecule expression.[7][9] Some second-generation antihistamines may also modulate the production of cytokines and chemokines.[10][11]

Table 2: Comparison of Anti-Allergic and Anti-Inflammatory Effects

FeatureThis compound (inferred from First-Generation Antihistamines)Second-Generation Antihistamines
Inhibition of Mediator Release Yes[9]Yes[9]
Inhibition of Inflammatory Cell Migration LikelyYes[7][9]
Downregulation of Adhesion Molecules Not well-documentedYes[7][9]
Modulation of Cytokine/Chemokine Release Not well-documentedYes[10][11]

Sedative Effects: The Key Differentiator

The most significant clinical distinction between first and second-generation antihistamines lies in their sedative potential.

This compound , as a first-generation antihistamine, is predicted to have significant sedative effects due to its ability to cross the blood-brain barrier and antagonize central H1 receptors.[2][3] This is a common characteristic of phenothiazine derivatives.[12]

Second-generation antihistamines are designed to be non-sedating or less sedating.[5] Their lower lipophilicity and affinity for the P-glycoprotein efflux transporter limit their entry into the CNS.[5] While some, like cetirizine, may cause mild sedation in a subset of patients, it is generally to a much lesser degree than first-generation agents.[13]

Table 3: Sedative Effect Profile

Compound ClassSedative PotentialCNS Penetration
First-Generation (e.g., this compound) High[2][3][12]High[2][3]
Second-Generation Low to None[5][13]Low[5]

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the efficacy of antihistamines.

H1 Receptor Binding Affinity Assay

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Binding: A radiolabeled H1 antagonist (e.g., [³H]mepyramine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound or a second-generation antihistamine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Model of Allergic Conjunctivitis

Protocol:

  • Sensitization: Animals (e.g., guinea pigs) are sensitized with an allergen such as ovalbumin.[14]

  • Drug Administration: The test antihistamine or vehicle is administered topically (as eye drops) or systemically prior to allergen challenge.[14]

  • Allergen Challenge: The sensitized animals are challenged with the allergen to induce an allergic reaction.[14]

  • Efficacy Assessment: The severity of allergic symptoms, such as conjunctival hyperemia, chemosis, and itching (observed as scratching behavior), is scored at various time points after the challenge. The number of inflammatory cells (e.g., eosinophils) in the conjunctival tissue can also be quantified.[14]

  • Data Analysis: The scores and cell counts from the drug-treated groups are compared to the vehicle-treated group to determine the efficacy of the antihistamine.

Measurement of Sedation in Human Clinical Trials

Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled crossover study is often employed.

  • Participants: Healthy volunteers or patients with allergic conditions are enrolled.

  • Drug Administration: Participants receive a single dose of the test antihistamine, a placebo, and a positive control (a known sedating antihistamine).

  • Objective Sedation Assessment: A battery of psychomotor and cognitive tests is administered at baseline and at various time points after drug administration. These may include the Digit Symbol Substitution Test (DSST), Critical Flicker Fusion (CFF) test, and driving simulator tests.[13][15]

  • Subjective Sedation Assessment: Participants rate their level of sleepiness using a visual analog scale (VAS).[16]

  • Data Analysis: Performance on the objective tests and subjective ratings are compared between the different treatment groups to assess the sedative potential of the test antihistamine.[15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the histamine H1 receptor signaling pathway and a general workflow for the preclinical and clinical evaluation of antihistamines.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca2->Symptoms Inflammation Pro-inflammatory Gene Expression PKC->Inflammation

Caption: Histamine H1 Receptor Signaling Pathway.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials in_vitro In Vitro Studies (Receptor Binding Assays) in_vivo In Vivo Animal Models (Allergic Rhinitis, Urticaria) in_vitro->in_vivo phase1 Phase I (Safety & Tolerability) in_vivo->phase1 Candidate Selection phase2 Phase II (Efficacy & Dose Ranging) phase1->phase2 phase3 Phase III (Confirmatory Efficacy & Safety) phase2->phase3 FDA FDA Review phase3->FDA Regulatory Submission & Approval

Caption: Antihistamine Development Workflow.

References

Unveiling the Receptor Selectivity of Dacemazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dacemazine hydrochloride, a phenothiazine (B1677639) derivative, is primarily recognized for its potent antagonism of the histamine (B1213489) H1 receptor, placing it within the first generation of antihistamines. While its efficacy in mitigating allergic responses is well-established, the cross-reactivity of small molecules with unintended biological targets is a critical consideration in drug development, influencing both therapeutic and adverse effect profiles. This guide provides a comparative analysis of this compound's binding affinity for its primary target and its potential interactions with other key physiological receptors. The following data, presented for comparative purposes, is based on published findings for structurally related phenothiazine compounds and serves to highlight potential off-target interactions that warrant consideration in research and development.

Comparative Receptor Binding Profile

The selectivity of a compound is quantitatively expressed by its binding affinity (Ki) to various receptors. A lower Ki value indicates a higher binding affinity. The table below summarizes the potential binding affinities of this compound for the histamine H1 receptor and several key off-target receptors, based on data from related phenothiazine antihistamines.

ReceptorClassPotential Ki (nM) for this compound (estimated)Primary Biological FunctionPotential Clinical Implication of Off-Target Binding
Histamine H1 Primary Target <10 Allergic response, inflammation, wakefulnessAntihistaminic effects
Dopamine D2Off-Target10 - 100Neurotransmission, motor control, moodAntipsychotic effects, extrapyramidal symptoms
Muscarinic M1Off-Target50 - 200Cognition, memory, glandular secretionAnticholinergic effects (dry mouth, blurred vision)
Alpha-1 AdrenergicOff-Target20 - 150Vasoconstriction, blood pressure regulationOrthostatic hypotension, dizziness

Note: The Ki values for off-target receptors are estimations based on the known pharmacology of the phenothiazine class of compounds. Specific experimental determination for this compound is required for definitive characterization.

Experimental Protocols

The determination of receptor binding affinities is typically conducted through in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., H1, D2, M1, α1)

  • Radioligand specific for the target receptor (e.g., [3H]-pyrilamine for H1)

  • This compound (test compound)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The interaction of this compound with its primary and potential off-target receptors initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of cross-reactivity.

G cluster_H1 Histamine H1 Receptor Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_M1 Muscarinic M1 Receptor Pathway cluster_A1 Alpha-1 Adrenergic Receptor Pathway H1 Histamine H1 Receptor Gq_11 Gq/11 H1->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3_M1 IP3 PIP2->IP3_M1 DAG_M1 DAG PIP2->DAG_M1 IP3_A1 IP3 PIP2->IP3_A1 DAG_A1 DAG PIP2->DAG_A1 Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC D2 Dopamine D2 Receptor Gi_o Gi/o D2->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA M1 Muscarinic M1 Receptor Gq_11_M1 Gq/11 M1->Gq_11_M1 Activates PLC_M1 Phospholipase C Gq_11_M1->PLC_M1 Activates PLC_M1->PIP2 Cleaves Ca_M1 Ca²⁺ Release IP3_M1->Ca_M1 PKC_M1 PKC Activation DAG_M1->PKC_M1 A1 Alpha-1 Adrenergic Receptor Gq_11_A1 Gq/11 A1->Gq_11_A1 Activates PLC_A1 Phospholipase C Gq_11_A1->PLC_A1 Activates PLC_A1->PIP2 Cleaves Ca_A1 Ca²⁺ Release IP3_A1->Ca_A1 PKC_A1 PKC Activation DAG_A1->PKC_A1

Caption: Simplified signaling pathways for H1, D2, M1, and Alpha-1 receptors.

G start Start: Select Target Receptors prep Prepare Receptor Membrane Fractions start->prep assay Perform Radioligand Binding Assay (Varying Dacemazine Conc.) prep->assay measure Measure Bound Radioactivity assay->measure calc Calculate IC50 and Ki Values measure->calc analyze Analyze Data & Determine Selectivity Profile calc->analyze end End: Comparative Guide analyze->end

Caption: Experimental workflow for assessing Dacemazine's receptor cross-reactivity.

Conclusion

While this compound is a potent histamine H1 receptor antagonist, its phenothiazine scaffold suggests a potential for cross-reactivity with other G-protein coupled receptors, including dopaminergic, muscarinic, and adrenergic receptors. The provided comparative data, based on related compounds, underscores the importance of comprehensive receptor screening in early drug development. The outlined experimental protocol provides a framework for obtaining definitive binding affinities for this compound. A thorough understanding of its selectivity profile is essential for elucidating its full pharmacological effects and for the development of more targeted and safer therapeutics.

Comparative analysis of the binding affinity of Dacemazine hydrochloride to H1 receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Analysis of Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value signifying a higher binding affinity. The following table summarizes the H1 receptor binding affinities for several phenothiazine (B1677639) derivatives and other common H1 antagonists. The data for phenothiazines can be used to infer the expected range of affinity for Dacemazine hydrochloride.

Compound ClassCompoundH1 Receptor Kᵢ (nM)Source
Phenothiazine Derivatives Promethazine1.4[2]
ChlorpromazinePotent H1 antagonist[3]
FluphenazinePotent H1 antagonist[4]
LevomepromazineMost potent of the tested phenothiazines[4]
ThioridazinePotent H1 antagonist[3]
TrifluoperazinePotent H1 antagonist[3]
First-Generation Antihistamines Mepyramine (Pyrilamine)1.4[2]
Diphenylpyraline4.1[2]
Triprolidine5.3[2]
Diphenhydramine35[2]
Second-Generation Antihistamines Emedastine1.3[5]
Levocabastine-[5]
Ketotifen-[5]
Chlorpheniramine-[5]
Antazoline-[5]

Note: A lower Kᵢ value indicates a stronger binding affinity. The data for phenothiazines suggest that this compound likely exhibits a high affinity for the H1 receptor, comparable to other compounds in its class.

Experimental Protocols

The determination of binding affinity (Kᵢ) for H1 receptor antagonists is typically performed using a competitive radioligand binding assay. This in vitro method is a cornerstone for characterizing the pharmacological profile of such compounds.

Representative Protocol: Competitive Radioligand Binding Assay for H1 Receptor

1. Materials:

  • Receptor Source: Membranes from cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) or from tissues with high H1 receptor density (e.g., guinea pig cerebellum).
  • Radioligand: A tritiated H1 receptor antagonist with high affinity, typically [³H]-mepyramine.
  • Test Compound: this compound or other H1 antagonists.
  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Cocktail.
  • Glass fiber filters.

2. Procedure:

  • Membrane Preparation: Homogenize the cell or tissue source in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]-mepyramine), and varying concentrations of the unlabeled test compound.
  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The amount of bound radioligand is measured at each concentration of the test compound.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

H1 Receptor Signaling Pathway

The histamine (B1213489) H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined signaling cascade. This compound, as an antagonist, blocks this pathway by preventing histamine from binding to the receptor.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Dacemazine Dacemazine (Antagonist) Dacemazine->H1R Blocks Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca->Cellular_Response PKC->Cellular_Response

Caption: H1 receptor signaling pathway and its inhibition by Dacemazine.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the H1 receptor binding affinity of a test compound like this compound.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare H1 Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radioligand ([³H]-mepyramine) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification IC50 Determine IC₅₀ from Competition Curve Quantification->IC50 Ki Calculate Kᵢ using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

References

A Head-to-Head Comparison of Dacemazine Hydrochloride and Thioridazine's Anticancer Properties: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug repurposing for oncology, phenothiazine (B1677639) derivatives, traditionally used as antipsychotics, have garnered significant interest for their potential anticancer activities. This guide provides a detailed comparison of the anticancer properties of two such compounds: Dacemazine hydrochloride and Thioridazine. While both are phenothiazine derivatives, the extent of research into their anticancer effects varies significantly, with Thioridazine being the subject of extensive investigation.

Overview of this compound and Thioridazine

This compound , also known as Ahistan, is a phenothiazine derivative that functions as an H1 histamine (B1213489) antagonist[1][2]. It was first described in 1951 and has been evaluated for its potential as an anticancer agent[2][3]. However, publicly available research on its anticancer properties is sparse, with most citations referring to older, less accessible studies[2].

Thioridazine , another phenothiazine derivative, was formerly used as an antipsychotic medication. A growing body of evidence now supports its potent anticancer, multidrug resistance-reversing, and apoptosis-inducing properties across a variety of tumor cell lines.[4]

Comparative Analysis of Anticancer Properties

Due to the limited availability of modern, quantitative data on the anticancer effects of this compound, a direct head-to-head comparison with Thioridazine is not feasible at this time. The following sections will therefore focus on the well-documented anticancer properties of Thioridazine, with the acknowledgment that this compound has been considered for similar applications but lacks substantial supporting data in recent literature.

Thioridazine: A Multi-faceted Anticancer Agent

Thioridazine has demonstrated significant efficacy against a wide range of cancers, including but not limited to, triple-negative breast cancer, gastric cancer, cervical cancer, endometrial cancer, and ovarian cancer.[4][5] Its anticancer effects are attributed to several mechanisms of action, primarily induction of apoptosis, inhibition of cell proliferation, and reversal of multidrug resistance.

Quantitative Data: In Vitro Efficacy of Thioridazine

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Thioridazine in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.

Cancer TypeCell LineIC50 Value (µM)Exposure Time (hours)Reference
Triple-Negative Breast Cancer4T19.8772[5]
Triple-Negative Breast CancerMDA-MB-23118.7072[5]
Esophageal Squamous Cell CarcinomaECA-109Varies (Dose-dependent inhibition observed)12[6]
Esophageal Squamous Cell CarcinomaTE-1Varies (Dose-dependent inhibition observed)12[6]
Hepatocellular CarcinomaHepG27.524[7]
Key Anticancer Mechanisms of Thioridazine

1. Induction of Apoptosis:

Thioridazine has been shown to induce apoptosis in various cancer cells.[6][8] This is often characterized by nuclear fragmentation, an increase in the sub-G1 cell population, and a higher percentage of Annexin V-positive cells.[9] Studies have shown that Thioridazine can induce apoptosis in a caspase-dependent manner, involving the activation of caspase-3, -8, and -9.[9]

2. Cell Cycle Arrest:

Thioridazine can inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[5] This is often accompanied by the downregulation of key cell cycle regulators such as CDK4 and cyclin D1.[5]

3. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

A primary mechanism underlying Thioridazine's anticancer activity is its ability to inhibit the PI3K/Akt/mTOR signaling pathway.[4][8][10][11] This pathway is crucial for cell growth, proliferation, and survival in many cancers. Thioridazine has been shown to inhibit the phosphorylation of key components of this pathway, including Akt, mTOR, and p70S6K.[8][10]

4. Anti-Angiogenic Effects:

Thioridazine has demonstrated anti-angiogenic properties by targeting the VEGFR-2/PI3K/mTOR pathway.[10] This can lead to a decrease in tumor vascularity, thereby inhibiting tumor growth.[10]

5. Targeting Cancer Stem Cells:

Emerging evidence suggests that Thioridazine may specifically target cancer stem cells, which are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[12]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the anticancer properties of Thioridazine.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of Thioridazine on cancer cells.

  • Method:

    • Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 1 x 10^3 cells/well and incubated for 24 hours.

    • The culture medium is replaced with fresh medium containing various concentrations of Thioridazine (e.g., 7.5 µM for HepG2) and incubated for a specified period (e.g., 24 hours).

    • After incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

    • The formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[7]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells after Thioridazine treatment.

  • Method:

    • Cancer cells (e.g., ECA-109, TE-1) are seeded in 6-well plates and treated with Thioridazine (e.g., 15 µM) for a specified duration (e.g., 12 hours).

    • Cells are harvested, washed with PBS, and resuspended in binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

    • The samples are incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[6]

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of Thioridazine on the expression and phosphorylation of proteins in a specific signaling pathway (e.g., PI3K/Akt/mTOR).

  • Method:

    • Cancer cells are treated with Thioridazine at a specific concentration and for a defined time.

    • Cells are lysed, and protein concentrations are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram: Thioridazine's Inhibition of the PI3K/Akt/mTOR Pathway

Thioridazine_PI3K_Akt_mTOR_Pathway Thioridazine Thioridazine VEGFR2 VEGFR-2 Thioridazine->VEGFR2 Inhibits PI3K PI3K Thioridazine->PI3K Inhibits Apoptosis Apoptosis Thioridazine->Apoptosis Induces VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth

Caption: Thioridazine inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Cell Viability MTT Assay

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubation1 Incubate for 24 hours start->incubation1 treatment Treat with Thioridazine at various concentrations incubation1->treatment incubation2 Incubate for specified time (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 dissolve Dissolve formazan crystals incubation3->dissolve read Measure absorbance dissolve->read end Calculate cell viability read->end

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

Thioridazine demonstrates significant promise as a repurposed anticancer agent, with a well-documented ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines. Its mechanism of action, primarily through the inhibition of the PI3K/Akt/mTOR pathway, provides a strong rationale for its further investigation in clinical settings.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Dacemazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Dacemazine hydrochloride. The following procedures are based on available safety data for Dacemazine and related phenothiazine (B1677639) compounds, as a comprehensive Safety Data Sheet (SDS) with complete hazard information is not currently available. Therefore, a conservative approach to handling is strongly recommended, and a site-specific risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

Due to the absence of specific quantitative data for this compound, the following PPE recommendations are based on general best practices for handling potent powdered pharmaceutical compounds and information from structurally similar chemicals.

PPE CategoryRecommendation
Hand Protection Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated, torn, or punctured.
Eye Protection Use chemical safety goggles or a full-face shield to protect against dust particles and splashes.
Respiratory Protection When handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required to prevent inhalation of dust.
Body Protection Wear a disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs. Ensure the lab coat is changed regularly and immediately if contaminated. For larger quantities or potential for significant exposure, a disposable gown is recommended.

Operational Plan: From Receipt to Disposal

This step-by-step guide outlines the safe handling, storage, and disposal of this compound.

Receiving and Unpacking
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport: Transport the unopened package to the designated laboratory area.

  • Unpacking: Open the package within a chemical fume hood or other ventilated enclosure. Wear all recommended PPE during this process.

Storage
  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Access: Restrict access to the storage area to authorized personnel only.

Handling and Weighing (in a Chemical Fume Hood)
  • Preparation: Before handling, ensure the work area in the fume hood is clean and decontaminated. Cover the work surface with disposable bench paper.

  • PPE: Don all required PPE before opening the container.

  • Weighing: To minimize dust generation, use a micro-balance with a draft shield. Handle the powder gently.

  • Post-Handling: After handling, carefully decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste.

Spill Management
  • Evacuate: In case of a spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Cleanup: Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Thoroughly decontaminate the spill area.

Disposal
  • Waste Collection: All materials contaminated with this compound, including gloves, bench paper, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling and disposal of this compound.

×

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